phenyl 9H-thioxanthen-9-yl sulfone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14O2S2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-(benzenesulfonyl)-9H-thioxanthene |
InChI |
InChI=1S/C19H14O2S2/c20-23(21,14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,19H |
InChI Key |
CQVMXSQFPGWMHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2C3=CC=CC=C3SC4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2C3=CC=CC=C3SC4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Phenyl 9H-thioxanthen-9-yl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for Phenyl 9H-thioxanthen-9-yl sulfone, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in the current literature, this document provides a well-reasoned, two-step approach based on established and reliable organic chemistry transformations. The proposed pathway involves the initial synthesis of a sulfide precursor followed by its oxidation to the target sulfone.
Proposed Synthesis Pathway Overview
The synthesis of this compound can be logically approached through a two-step sequence:
-
Step 1: Nucleophilic Substitution to form Phenyl 9H-thioxanthen-9-yl Sulfide. This step involves the reaction of a 9-halo-9H-thioxanthene, such as 9-chloro-9H-thioxanthene, with thiophenol in the presence of a base. The base deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion, which then displaces the halide at the benzylic C9 position of the thioxanthene core.
-
Step 2: Oxidation of the Sulfide to the Sulfone. The Phenyl 9H-thioxanthen-9-yl sulfide synthesized in the first step is then oxidized to the target this compound. This transformation is commonly and efficiently achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).
The overall proposed reaction scheme is presented below:
Figure 1: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed, illustrative experimental protocols for the proposed two-step synthesis. These protocols are based on general procedures for similar transformations and should be adapted and optimized as necessary.
Step 1: Synthesis of Phenyl 9H-thioxanthen-9-yl Sulfide
Principle: This procedure is based on the nucleophilic substitution of a benzylic halide with a thiolate anion.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 9-Chloro-9H-thioxanthene | 232.72 | 10.0 | 2.33 g |
| Thiophenol | 110.18 | 11.0 | 1.21 g (1.1 mL) |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 12.0 | 0.48 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated aq. NH4Cl solution | - | - | 50 mL |
| Ethyl Acetate | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.
-
Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.21 g, 1.1 mL, 11.0 mmol) in anhydrous THF (10 mL) to the stirred suspension of sodium hydride via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 9-chloro-9H-thioxanthene (2.33 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Phenyl 9H-thioxanthen-9-yl sulfide.
Expected Outcome:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| Phenyl 9H-thioxanthen-9-yl sulfide | White solid | 85-95 | 135-138 |
Note: The yield and melting point are illustrative and based on similar reactions.
Step 2: Synthesis of this compound
Principle: This procedure utilizes the well-established oxidation of a sulfide to a sulfone using m-CPBA.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Phenyl 9H-thioxanthen-9-yl sulfide | 306.44 | 5.0 | 1.53 g |
| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 (as pure) | 11.0 | 2.47 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated aq. NaHCO3 solution | - | - | 50 mL |
| Saturated aq. Na2S2O3 solution | - | - | 30 mL |
| Brine | - | - | 30 mL |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Dissolve Phenyl 9H-thioxanthen-9-yl sulfide (1.53 g, 5.0 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (77%, 2.47 g, approx. 11.0 mmol) in dichloromethane (20 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting sulfide is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL), saturated aqueous sodium thiosulfate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Expected Outcome:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| This compound | White crystalline solid | 90-98 | 188-191 |
Note: The yield and melting point are illustrative and based on similar reactions.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Figure 2: Logical workflow for the synthesis and purification process.
Conclusion
This technical guide provides a comprehensive and practical proposed pathway for the synthesis of this compound. By following a two-step sequence of nucleophilic substitution to form the intermediate sulfide, followed by a robust oxidation, the target sulfone can be obtained in good overall yield. The detailed experimental protocols, while illustrative, are based on well-established and reliable chemical transformations and offer a strong starting point for researchers and scientists in the field of drug development and materials science. It is recommended that standard laboratory safety procedures be followed and that reaction conditions be optimized to achieve the best results.
An In-depth Technical Guide to the Spectroscopic Data of Phenyl 9H-Thioxanthen-9-yl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of phenyl 9H-thioxanthen-9-yl sulfone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines a plausible experimental protocol for its synthesis and characterization, and presents a logical workflow for its preparation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.80 | m | 13H | Aromatic Protons |
| ~ 5.50 | s | 1H | H-9 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | Quaternary Aromatic Carbons (C-S) |
| ~ 125 - 135 | Aromatic CH |
| ~ 70 | C-9 |
Note: The predicted values above are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 1600, 1480, 1450 | Medium to Strong | Aromatic C=C Bending |
| ~ 1320 - 1280 | Strong | Asymmetric SO₂ Stretch |
| ~ 1160 - 1120 | Strong | Symmetric SO₂ Stretch |
| ~ 760 - 740 | Strong | Ortho-disubstituted Benzene C-H Bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular Ion |
| [M - SO₂]+ | Loss of Sulfur Dioxide |
| [M - C₆H₅SO₂]+ | Loss of Phenylsulfonyl Group |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single publication. However, a plausible and commonly employed synthetic route involves a two-step process: the synthesis of the 9-phenyl-9H-thioxanthene precursor followed by its oxidation to the corresponding sulfone.
Synthesis of 9-Phenyl-9H-thioxanthene
This precursor can be synthesized via a Friedel-Crafts-type reaction.
Materials:
-
Thioxanthen-9-one
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of thioxanthen-9-one in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath, and a solution of phenylmagnesium bromide in the same solvent is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 9-phenyl-9H-thioxanthen-9-ol.
-
The crude alcohol is then reduced to 9-phenyl-9H-thioxanthene, for example, by treatment with a reducing agent like hydriodic acid in acetic acid or triethylsilane in the presence of an acid catalyst.
-
The product is purified by column chromatography on silica gel.
Oxidation to this compound
The synthesized 9-phenyl-9H-thioxanthene is then oxidized to the sulfone.
Materials:
-
9-Phenyl-9H-thioxanthene
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (aqueous solution)
Procedure:
-
9-Phenyl-9H-thioxanthene is dissolved in glacial acetic acid.
-
An excess of 30% hydrogen peroxide is added portion-wise to the solution, and the mixture is heated, for instance, at reflux, for several hours. The progress of the oxidation can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acetic acid.
-
The crude product is washed again with water and dried.
-
The final product, this compound, is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Mandatory Visualizations
To illustrate the logical flow of the synthesis and a potential analytical workflow, the following diagrams have been generated using the DOT language.
References
Physical and chemical properties of phenyl 9H-thioxanthen-9-yl sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 9H-thioxanthen-9-yl sulfone is a sulfur-containing heterocyclic compound featuring a thioxanthene core. The thioxanthene scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a range of biological activities.[1] This technical guide provides a detailed overview of the known physical and chemical properties, proposed synthetic methodologies, and potential biological relevance of this compound, drawing upon data from related thioxanthene and sulfone analogs where specific information for the title compound is not available.
Core Physical and Chemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key computed properties and available data for the compound and its close structural analogs.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄O₂S₂ | [2] |
| Molecular Weight | 338.45 g/mol | Calculated |
| CAS Number | 667898-69-3 | [2] |
| Appearance | Not specified | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not specified | - |
Note: Due to the limited availability of experimental data for the title compound, properties of related compounds are provided for reference in the subsequent sections.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the thioxanthene ring system and the phenyl sulfone moiety. A key singlet for the proton at the 9-position of the thioxanthene ring would be anticipated, likely deshielded by the adjacent sulfone group.
-
¹³C NMR: The carbon NMR spectrum would display a number of signals in the aromatic region (typically 120-150 ppm). The carbon atom at the 9-position would be expected to appear at a characteristic chemical shift. The carbons of the sulfone group would also have distinct resonances.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit strong characteristic absorption bands for the sulfone group.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O (asymmetric stretch) | ~1350 - 1300 |
| S=O (symmetric stretch) | ~1160 - 1120 |
| C-S stretch | ~800 - 600 |
| Aromatic C-H stretch | ~3100 - 3000 |
| Aromatic C=C stretch | ~1600 - 1450 |
Reference data for methyl phenyl sulfone shows characteristic IR peaks.[3]
Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the phenylsulfone group and fragmentation of the thioxanthene ring system.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of sulfones from sulfides.
Proposed Synthesis of this compound
A common method for the preparation of sulfones is the oxidation of the corresponding sulfide.[4]
Reaction: Phenyl 9H-thioxanthen-9-yl sulfide can be oxidized to this compound using a suitable oxidizing agent.
Reagents and Equipment:
-
Phenyl 9H-thioxanthen-9-yl sulfide (starting material)
-
Hydrogen peroxide (30% solution) or meta-Chloroperoxybenzoic acid (m-CPBA)
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Dissolve phenyl 9H-thioxanthen-9-yl sulfide in glacial acetic acid in a round-bottom flask.
-
Slowly add a stoichiometric excess of the oxidizing agent (e.g., hydrogen peroxide) to the solution while stirring at room temperature. The reaction may be exothermic, so cooling may be necessary.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into a larger volume of cold water to precipitate the product.
-
Collect the crude product by filtration.
-
Wash the crude product with water to remove any remaining acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Dry the purified product under vacuum.
Analytical Methods
Standard analytical techniques would be employed to characterize the synthesized compound:
-
NMR Spectroscopy: To confirm the structure of the molecule.
-
IR Spectroscopy: To verify the presence of the sulfone functional group.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To determine the purity of the compound.
-
Elemental Analysis: To confirm the elemental composition.
Potential Biological Activity and Signaling Pathways
While there is no specific biological data for this compound, the thioxanthene class of compounds is well-known for its antipsychotic properties.[1] These effects are primarily attributed to their antagonism of dopamine D2 receptors in the central nervous system.[1][5] Thioxanthene derivatives such as chlorprothixene, clopenthixol, flupenthixol, and thiothixene are used clinically as antipsychotic medications.[1]
The sulfone group is also present in a variety of biologically active molecules and can influence properties such as metabolic stability and receptor binding.[6][7] The introduction of a phenyl sulfone moiety to the thioxanthene scaffold could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities.
Visualizations
General Synthesis Workflow for Sulfones
The following diagram illustrates a general workflow for the synthesis and purification of a sulfone from a sulfide, which would be applicable to the preparation of this compound.
Caption: Generalized workflow for the synthesis of sulfones.
Representative Signaling Pathway for Thioxanthene Derivatives
This diagram depicts the general mechanism of action for many thioxanthene-based antipsychotic drugs, which involves the blockade of postsynaptic dopamine D2 receptors.
Caption: Dopamine D2 receptor antagonism by thioxanthene derivatives.
Conclusion
This compound represents an intriguing, yet underexplored, molecule within the broader class of thioxanthene derivatives. While specific experimental data remains scarce, this guide provides a framework for its potential physical and chemical properties, a plausible synthetic strategy, and its likely biological context based on the well-documented activities of related compounds. Further research into this specific sulfone derivative is warranted to fully elucidate its properties and potential applications in medicinal chemistry and materials science.
References
- 1. Thioxanthene - Wikipedia [en.wikipedia.org]
- 2. This compound | 667898-69-3 [m.chemicalbook.com]
- 3. Sulfone, methyl phenyl [webbook.nist.gov]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Phenyl 9H-thioxanthen-9-yl Sulfone Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of phenyl 9H-thioxanthen-9-yl sulfone derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and immunomodulatory properties.
Core Synthesis Strategies
The synthesis of this compound derivatives typically originates from 9H-thioxanthen-9-one. A key transformation is the oxidation of the sulfide to a sulfone, which can be achieved using oxidizing agents such as hydrogen peroxide. The introduction of the phenyl group at the 9-position is commonly accomplished through a Grignard reaction with phenylmagnesium bromide on the 9-oxo-thioxanthene-10,10-dioxide precursor. Further diversification of the scaffold can be achieved through substitution on the phenyl ring or the thioxanthene core.
A general synthetic workflow is depicted below:
Biological Activities and Quantitative Data
This compound derivatives and their analogues have demonstrated a range of biological activities. The following tables summarize the available quantitative data for key activities.
Anticancer Activity
Several thioxanthene derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound ID | Cancer Cell Line | IC₅₀ (nM)[1] |
| Compound 3 | Caco-2 (Colon) | 9.6 ± 1.1 |
| Compound 4 | Caco-2 (Colon) | 24.6 ± 8 |
| Compound 1 | HeLa (Cervical) | 87.8 |
| Compound 2 | HepG2 (Liver) | 161.3 ± 41 |
Anti-inflammatory Activity: COX-2 Inhibition
A significant anti-inflammatory mechanism for this class of compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.
| Compound ID | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM)[1] | Selectivity Index (COX-1/COX-2) |
| Compound 7 | - | 4.37 ± 0.78 | 3.83 |
| Compound 1 | - | 6.5 - 27.4 | - |
| Compound 3 | - | 6.5 - 27.4 | - |
| Compound 4 | - | 6.5 - 27.4 | - |
Signaling Pathways
The biological effects of this compound derivatives are mediated through the modulation of specific signaling pathways.
Apoptosis Induction in Cancer Cells
The anticancer activity of these compounds is often linked to the induction of programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspase enzymes that execute cell death.
RORγt Inverse Agonism and IL-17 Signaling
Structurally related sulfone-containing compounds have been identified as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor for the differentiation of Th17 cells, which produce pro-inflammatory cytokines such as Interleukin-17 (IL-17). By inhibiting RORγt, these compounds can suppress the IL-17 signaling pathway, which is implicated in various autoimmune diseases.
Experimental Protocols
General Synthesis of 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide
This protocol describes the synthesis of the core scaffold, which can be further modified.
-
Oxidation of 9H-Thioxanthen-9-one:
-
Dissolve 9H-thioxanthen-9-one in glacial acetic acid.
-
Add hydrogen peroxide (30% aqueous solution) dropwise at room temperature.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and dry to obtain 9H-thioxanthen-9-one 10,10-dioxide.
-
-
Grignard Reaction:
-
Prepare a solution of phenylmagnesium bromide in anhydrous diethyl ether.
-
Add a solution of 9H-thioxanthen-9-one 10,10-dioxide in anhydrous tetrahydrofuran (THF) dropwise to the Grignard reagent at 0°C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 9-phenyl-9H-thioxanthen-9-ol 10,10-dioxide.
-
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for assessing the COX-2 inhibitory activity of the synthesized compounds.[1]
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the test compound solutions, followed by the COX-2 enzyme solution.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Stop the reaction and add a colorimetric probe (e.g., TMPD) to measure the peroxidase activity of COX.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound derivatives and their analogues represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their diverse biological activities, including potent anticancer and anti-inflammatory effects, warrant further investigation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the detailed molecular mechanisms of action and evaluating the in vivo efficacy and pharmacokinetic profiles of lead compounds.
References
Unraveling the Photocatalytic Mechanism of Phenyl 9H-Thioxanthen-9-yl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the proposed mechanism of action of phenyl 9H-thioxanthen-9-yl sulfone as a photocatalyst. While direct experimental data on this specific molecule is limited in publicly available literature, this document constructs a plausible photocatalytic cycle based on the well-established photochemistry of related thioxanthone and sulfone-containing organic photocatalysts. This guide is intended to serve as a foundational resource for researchers interested in the application of thioxanthene derivatives in photocatalysis, offering insights into potential reaction pathways, relevant experimental validation techniques, and comparative data from analogous compounds.
Introduction: The Promise of Thioxanthene-Based Photocatalysts
Organic photocatalysts have emerged as powerful tools in modern synthetic chemistry, offering mild and selective reaction conditions. Among these, derivatives of thioxanthene and thioxanthone are of significant interest due to their favorable photophysical properties, including strong absorption in the visible light spectrum and efficient intersystem crossing to form long-lived triplet states. The introduction of a sulfone group and a phenyl substituent to the 9H-thioxanthene core is expected to modulate the electronic properties of the molecule, influencing its photocatalytic activity. The sulfone group, being strongly electron-withdrawing, can enhance the electron-accepting capabilities of the photocatalyst and may serve as a key site for electron transfer.
Proposed Photocatalytic Mechanism
The photocatalytic activity of this compound is predicated on its ability to absorb light and, in its excited state, participate in electron or energy transfer processes. A generalized photocatalytic cycle can be proposed, which may proceed through either an oxidative or a reductive quenching pathway, depending on the nature of the substrate and reaction conditions.
Photoexcitation and Intersystem Crossing
Upon absorption of a photon of suitable energy (typically in the UVA or visible region), the this compound (PC) is promoted from its ground state (S₀) to an excited singlet state (¹PC). Thioxanthone derivatives are known to undergo efficient intersystem crossing (ISC) to a more stable and longer-lived triplet state (³PC). This triplet state is the primary photoactive species in many organic photocatalysts.
Caption: Photoexcitation and intersystem crossing of the photocatalyst.
Reductive Quenching Cycle
In the reductive quenching cycle, the excited triplet state of the photocatalyst (³PC*) accepts an electron from an electron donor (D). This generates the radical anion of the photocatalyst (PC•⁻) and the radical cation of the donor (D•⁺). The reduced photocatalyst (PC•⁻) then transfers an electron to a substrate (A), regenerating the ground state photocatalyst (PC) and forming the reduced substrate (A•⁻), which proceeds to the final product.
Caption: Proposed reductive quenching cycle for the photocatalyst.
Oxidative Quenching Cycle
Conversely, in the oxidative quenching cycle, the excited photocatalyst (³PC*) donates an electron to an electron acceptor (A), forming the photocatalyst radical cation (PC•⁺) and the acceptor radical anion (A•⁻). The oxidized photocatalyst (PC•⁺) is then regenerated to its ground state by accepting an electron from a donor (D), which in turn becomes a radical cation (D•⁺).
Caption: Proposed oxidative quenching cycle for the photocatalyst.
Quantitative Data of Structurally Related Photocatalysts
Table 1: Photophysical Properties of Thioxanthone Derivatives
| Compound | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (Φf) | Triplet Lifetime (τT) | Reference |
| Thioxanthone | 365 | 450 (phosphorescence) | ~0.01 | 160 µs (in benzene) | Generic Data |
| 2-Isopropylthioxanthone (ITX) | 382 | 455 (phosphorescence) | < 0.01 | 1.8 µs (in acetonitrile) | Generic Data |
| Thioxanthone-anthracene | 405 | 520 (fluorescence) | 0.35 | - | [1] |
Table 2: Electrochemical Properties of Related Organic Photocatalysts
| Compound | Eox (V vs SCE) | Ered (V vs SCE) | ET (eV) | Eox (V vs SCE) | Ered (V vs SCE) | Reference |
| Thioxanthone | +1.80 | -1.50 | 2.82 | -1.02 | +1.32 | Generic Data |
| Dibenzo[b,d]thiophene sulfone | +1.95 | -2.10 | 3.10 | -1.15 | +1.00 | [2] |
Note: Eox = Eox - ET; Ered = Ered + ET. These values are approximations and can vary with solvent and experimental conditions.
Experimental Protocols for Mechanistic Investigation
To validate the proposed mechanism for this compound, a series of spectroscopic and electrochemical experiments would be required.
Steady-State UV-Visible Absorption and Fluorescence Spectroscopy
-
Objective: To determine the ground-state absorption and emission properties of the photocatalyst.
-
Methodology:
-
Prepare a dilute solution of the photocatalyst (e.g., 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Record the UV-Visible absorption spectrum using a spectrophotometer to identify the absorption maxima (λabs).
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at a wavelength corresponding to an absorption maximum. This will provide the emission maxima (λem) and, with a known standard, the fluorescence quantum yield (Φf).
-
Transient Absorption Spectroscopy
-
Objective: To detect and characterize the transient excited states (singlet and triplet) and any radical ion intermediates.
-
Methodology:
-
A solution of the photocatalyst is excited with a short laser pulse (pump beam).
-
A second, broad-spectrum light pulse (probe beam) is passed through the sample at a defined time delay after the pump pulse.
-
The change in absorbance of the probe beam is measured as a function of wavelength and time delay.
-
This allows for the identification of the triplet excited state and its lifetime (τT), as well as the formation and decay of the radical anion (PC•⁻) or radical cation (PC•⁺).
-
Caption: General workflow for a transient absorption spectroscopy experiment.
Cyclic Voltammetry
-
Objective: To determine the ground-state oxidation and reduction potentials of the photocatalyst.
-
Methodology:
-
A solution of the photocatalyst is prepared in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The solution is placed in an electrochemical cell with a working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode.
-
The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
The potentials at which oxidation (Eox) and reduction (Ered) occur are determined from the voltammogram.
-
Conclusion
This compound holds potential as an organic photocatalyst, leveraging the established photochemistry of the thioxanthene scaffold and the electronic influence of the sulfone and phenyl moieties. The proposed mechanism, involving photoexcitation to a triplet state followed by either a reductive or oxidative quenching cycle, provides a solid framework for understanding its potential reactivity. The validation of this mechanism and the full characterization of this specific photocatalyst will require detailed experimental investigations, as outlined in this guide. The comparative data from related compounds suggest that this compound could exhibit favorable photophysical and electrochemical properties for a range of photocatalytic applications. Further research into this and similar thioxanthene sulfone derivatives is warranted to fully explore their synthetic utility.
References
The Photophysical Landscape of Thioxanthone Sulfone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thioxanthone derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in various scientific fields owing to their intriguing photophysical properties. The introduction of a sulfone moiety into the thioxanthone scaffold profoundly influences their electronic structure, leading to unique absorption and emission characteristics. This technical guide provides an in-depth exploration of the core photophysical properties of thioxanthone sulfone derivatives, detailing experimental protocols for their characterization and visualizing key related pathways and workflows.
Core Photophysical Properties
The defining characteristic of thioxanthone sulfone derivatives lies in their behavior upon interaction with light. These properties, including light absorption, emission, and the efficiency of these processes, are dictated by the molecule's chemical structure. Key photophysical parameters are summarized below.
Data Presentation
The following tables compile quantitative photophysical data for representative thioxanthone sulfone derivatives, specifically sulfone-fluoresceins, and other relevant thioxanthone compounds. This allows for a comparative analysis of their performance.
Table 1: Photophysical Properties of Sulfone-Fluorescein Derivatives
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) | Solvent/Conditions |
| Sulfone-Fluorescein 5a | 625 | 645 | 3.0 x 10³ | 0.02 | 1.5 | 0.1 M Phosphate Buffer (pH 9.0) |
| Sulfone-Fluorescein 5b | 628 | 650 | - | 0.03 | 1.8 | 0.1 M Phosphate Buffer (pH 9.0) |
| Sulfone-Fluorone 5c | - | - | - | - | - | Color fades quickly in solution |
Data sourced from studies on newly synthesized sulfone-fluoresceins, highlighting their far-red emission profiles, albeit with modest quantum yields in aqueous buffer. The instability of compound 5c prevented accurate measurement of its photophysical properties.
Table 2: Absorption Properties of 2,4-Diethyl-thioxanthen-9-one Derivatives
| Compound | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λ_max | Solvent |
| T1 | 380, 405 | 6200 (at 380 nm) | Acetonitrile |
| T2 | 385, 410 | 5800 (at 385 nm) | Acetonitrile |
| T3 | 390, 415 | 7100 (at 390 nm) | Acetonitrile |
| T4 | 395, 420 | 7500 (at 395 nm) | Acetonitrile |
These derivatives exhibit strong absorption in the near-visible region, making them suitable as photosensitizers for applications such as photopolymerization.
Experimental Protocols
Accurate determination of photophysical properties is paramount for understanding and applying thioxanthone sulfone derivatives. This section details the methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the wavelengths at which a molecule absorbs light and its molar extinction coefficient.
Methodology:
-
Sample Preparation: Prepare a stock solution of the thioxanthone sulfone derivative of a known concentration in a suitable spectroscopic grade solvent (e.g., acetonitrile, ethanol, or buffer). A series of dilutions are then prepared from the stock solution.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Measurement:
-
The spectrophotometer is first blanked using the pure solvent in a quartz cuvette (typically 1 cm path length).
-
The absorbance of each diluted sample is measured over a specific wavelength range.
-
The wavelength of maximum absorbance (λ_abs) is identified.
-
-
Data Analysis: According to the Beer-Lambert law (A = εcl), a plot of absorbance at λ_abs versus concentration should yield a straight line. The molar extinction coefficient (ε) is determined from the slope of this line.
Steady-State Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy provides information about the emission properties of a molecule. The fluorescence quantum yield (Φ_F) is a critical measure of the efficiency of the fluorescence process.
Relative Method (Comparative Method):
This is the most common method and involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the thioxanthone sulfone derivative.
-
Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with an excitation and emission monochromator and a detector (e.g., a photomultiplier tube).
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of the sample and standard solutions at the same excitation wavelength. The entire emission spectrum should be recorded.
-
-
Data Analysis: The fluorescence quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity (area under the emission spectrum).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ_F).
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a femtosecond laser), a sample holder, a fast photodetector, and timing electronics.
-
Measurement:
-
The sample is excited by the pulsed light source.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of photon arrival times is built up over many excitation cycles, which represents the fluorescence decay profile.
-
-
Data Analysis: The decay profile is fitted to an exponential decay function to extract the fluorescence lifetime (τ_F).
Transient Absorption Spectroscopy
This pump-probe technique is used to study the properties of short-lived excited states, such as triplet states, which are often important in photosensitization processes.
Methodology:
-
Instrumentation: A transient absorption spectrometer, which includes a "pump" laser to excite the sample and a "probe" light source (often a broadband white light continuum) to measure the absorption changes. The delay between the pump and probe pulses can be precisely controlled.
-
Measurement:
-
The pump pulse excites a significant fraction of the molecules to an excited state.
-
The probe pulse passes through the sample at a specific time delay after the pump pulse.
-
The change in absorbance of the probe light (ΔA) is measured as a function of wavelength and time delay.
-
-
Data Analysis: The transient absorption spectra (ΔA vs. wavelength) at different time delays provide information about the absorption of the excited states. The decay of the transient absorption signal at a specific wavelength provides the lifetime of the excited state.
Signaling Pathways and Experimental Workflows
The photophysical properties of thioxanthone sulfone derivatives make them valuable tools in various applications, particularly in biology and medicine where they can act as photosensitizers.
ROS-Mediated Signaling in Photodynamic Therapy (PDT)
In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which are highly cytotoxic and lead to cell death.
Caption: ROS-mediated signaling pathway in photodynamic therapy.
Experimental Workflow for Photosensitizer Evaluation
The development of new photosensitizers, such as thioxanthone sulfone derivatives, for applications like PDT requires a systematic evaluation process.
Caption: Experimental workflow for photosensitizer evaluation.
This guide provides a foundational understanding of the photophysical properties of thioxanthone sulfone derivatives, the experimental techniques used to characterize them, and their potential applications. Further research into the synthesis of novel derivatives with tailored properties will undoubtedly expand their utility in diverse scientific and therapeutic areas.
In-depth Technical Guide: The Electronic Structure of Phenyl 9H-Thioxanthen-9-yl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electronic structure of phenyl 9H-thioxanthen-9-yl sulfone, a molecule of significant interest in medicinal chemistry and materials science. By integrating data from experimental studies on closely related analogues and computational chemistry principles, this document elucidates the key electronic properties of the title compound. This guide covers its molecular structure, frontier molecular orbital characteristics, and the experimental and computational methodologies used for its characterization, offering a foundational understanding for its application in drug design and optoelectronic materials.
Introduction
This compound belongs to the thioxanthene class of compounds, which are structurally related to phenothiazines and have found extensive applications as antipsychotic drugs. The introduction of a phenyl sulfone moiety to the thioxanthene core significantly modulates its electronic properties, influencing its reactivity, photophysics, and biological activity. The electron-withdrawing nature of the sulfone group is known to lower the energy levels of the frontier molecular orbitals, a critical factor in the design of materials for organic electronics, such as thermally activated delayed fluorescence (TADF) emitters. A comprehensive understanding of the electronic structure of this molecule is therefore paramount for the rational design of novel therapeutic agents and functional organic materials.
Molecular Structure
The molecular structure of this compound consists of a central tricyclic thioxanthene core, which is oxidized to a sulfone at the sulfur atom, and a phenyl group attached to the 9-position. The geometry of the thioxanthene ring system is non-planar, adopting a boat-like conformation.
Electronic Properties
The electronic properties of this compound are primarily dictated by the interplay between the electron-rich thioxanthene backbone and the strongly electron-withdrawing sulfone group. This combination influences the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and consequently, the HOMO-LUMO energy gap.
Frontier Molecular Orbitals
Based on computational studies of related thioxanthene and aryl sulfone derivatives, the following characteristics of the frontier molecular orbitals can be inferred:
-
HOMO: The Highest Occupied Molecular Orbital is expected to be predominantly localized on the electron-rich diphenylmethane-like portion of the thioxanthene ring system.
-
LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to be centered on the electron-deficient sulfone group and the adjacent aromatic rings.
This spatial separation of the HOMO and LUMO imparts a degree of intramolecular charge transfer (ICT) character to the first electronic transition.
Quantitative Electronic Data
| Parameter | Estimated Value | Method of Estimation |
| HOMO Energy | ~ -6.0 to -6.5 eV | Cyclic Voltammetry of related thioxanthene sulfone derivatives |
| LUMO Energy | ~ -2.5 to -3.0 eV | Cyclic Voltammetry and DFT calculations on similar structures |
| HOMO-LUMO Gap | ~ 3.5 to 4.0 eV | Calculated from HOMO and LUMO estimates |
Note: These values are estimations based on related compounds and should be confirmed by direct experimental measurement or specific computational analysis of the title compound.
Experimental Protocols
The characterization of the electronic structure of this compound would involve a combination of electrochemical, spectroscopic, and computational methods.
Synthesis and Purification
A plausible synthetic route to this compound involves a two-step process starting from 9-phenyl-9H-thioxanthen-9-ol.
Protocol:
-
Reduction of 9-Phenyl-9H-thioxanthen-9-ol: The starting material is dissolved in a suitable solvent (e.g., a mixture of dichloromethane and methanol). A reducing agent such as sodium borohydride is added portion-wise at 0 °C. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). The reaction is then quenched, and the product, 9-phenyl-9H-thioxanthene, is extracted and dried.
-
Oxidation to the Sulfone: The 9-phenyl-9H-thioxanthene is dissolved in a chlorinated solvent like dichloromethane. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, is added slowly at a controlled temperature. The reaction progress is monitored by TLC.
-
Purification: Upon completion, the reaction mixture is washed to remove excess oxidizing agent and byproducts. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic voltammetry (CV) is employed to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.
Experimental Setup:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Concentration: Approximately 1 mM.
-
Procedure: The potential is swept between the solvent limits at a scan rate of typically 100 mV/s. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard for calibration.
Spectroscopic Analysis (UV-Vis Spectroscopy)
UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule.
Procedure:
-
A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene).
-
The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer.
-
The onset of the lowest energy absorption band can be used to estimate the optical bandgap.
Computational Analysis (Density Functional Theory)
Density Functional Theory (DFT) calculations are a powerful tool to model the electronic structure and predict properties such as HOMO/LUMO energies and their spatial distributions.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: DFT calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-31G(d,p).
-
Procedure: The geometry of the molecule is first optimized to find the lowest energy conformation. Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum. Single-point energy calculations are then carried out to determine the energies of the molecular orbitals.
Signaling Pathways and Logical Relationships
The electronic structure of this compound can be conceptualized as a donor-acceptor system, which is crucial for its potential applications in materials science.
Conclusion
This technical guide has provided a comprehensive overview of the electronic structure of this compound. While direct experimental data is sparse, a robust model of its electronic properties has been constructed based on the analysis of closely related compounds and established computational principles. The key features include a significant HOMO-LUMO energy gap and a degree of intramolecular charge transfer character arising from the spatial separation of the frontier molecular orbitals. The detailed experimental and computational protocols outlined herein provide a clear roadmap for the future characterization of this and similar molecules, which hold promise for applications in both medicinal chemistry and materials science.
The Genesis and Evolution of Thioxanthene Sulfones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthene sulfones, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science. Characterized by a tricyclic thioxanthene core with a sulfone moiety (SO₂), these compounds exhibit a diverse range of biological activities and unique photophysical properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of thioxanthene sulfones, tailored for researchers and professionals in drug development.
Discovery and Historical Perspective
The history of thioxanthene sulfones is intrinsically linked to the development of thioxanthene-based pharmaceuticals. The parent thioxanthene scaffold was first explored in the mid-20th century, leading to the discovery of antipsychotic drugs like chlorprothixene in the late 1950s.[1] These early investigations focused on modifying the thioxanthene core to modulate its psychoactive properties.
Physicochemical Properties
The incorporation of the sulfone group significantly influences the physicochemical properties of the thioxanthene core. The strong electron-withdrawing nature of the sulfone moiety impacts the electronic distribution, polarity, and conformational flexibility of the molecule. These properties are crucial determinants of their biological activity and potential therapeutic applications.
| Property | Value/Range | Reference |
| Molecular Weight | Varies with substitution | N/A |
| LogP | Generally higher than corresponding sulfides | N/A |
| Hydrogen Bond Acceptors | 2 (from SO₂) | N/A |
| Polar Surface Area | ~43 Ų (for the sulfone group) | N/A |
Table 1: General Physicochemical Properties of Thioxanthene Sulfones.
Synthesis of Thioxanthene Sulfones
The synthesis of thioxanthene sulfones can be broadly categorized into two main approaches: oxidation of a pre-formed thioxanthene ring system and construction of the sulfone-containing tricycle through cyclization reactions.
Oxidation of Thioxanthenes
A common and straightforward method for the synthesis of thioxanthene sulfones is the oxidation of the corresponding thioxanthene or thioxanthone.
-
Materials: Thioxanthone, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve thioxanthone in dichloromethane.
-
Add m-CPBA (typically 2-3 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the thioxanthone-S,S-dioxide.[6]
-
Palladium-Catalyzed Sulfonylative Homocoupling
A modern approach involves the palladium-catalyzed reaction of benzophenones bearing leaving groups at the 2 and 2' positions with a sulfur dioxide surrogate.[4][7]
-
Materials: 2,2'-bis(trifluoromethanesulfonyloxy)benzophenone, sodium dithionite (Na₂S₂O₄), palladium(II) acetate (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a reaction vessel, add 2,2'-bis(trifluoromethanesulfonyloxy)benzophenone, sodium dithionite, palladium(II) acetate, and dppf.
-
Add anhydrous N,N-dimethylformamide under an inert atmosphere.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired thioxanthone 10,10-dioxide.[4][5]
-
Biological Activities and Structure-Activity Relationships
Thioxanthene sulfones have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being of particular interest.
Anticancer Activity
Several studies have reported the cytotoxic effects of thioxanthene derivatives against various cancer cell lines. The introduction of a sulfone group can enhance this activity.
| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Thioxanthene Derivative 2 | Hep G2 (Liver) | 161.3 ± 41 | [1] |
| Thioxanthene Derivative 3 | Caco-2 (Colon) | 9.6 ± 1.1 | [1] |
| Thioxanthene Derivative 4 | Caco-2 (Colon) | 24.6 ± 8 | [1] |
| Tetracyclic Thioxanthene 11 | A375-C5 (Melanoma) | 5,000 - 7,000 | [8] |
| Tetracyclic Thioxanthene 14 | NCI-H460 (Lung) | 8,000 - 11,000 | [8] |
Table 2: Anticancer Activity of Selected Thioxanthene Derivatives.
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the thioxanthene ring, as well as the groups attached to the core, play a crucial role in determining the anticancer potency.
Anti-inflammatory Activity
Thioxanthene derivatives have also been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thioxanthene Derivative 7 | COX-2 | 4.37 ± 0.78 | 3.83 | [1] |
Table 3: Anti-inflammatory Activity of a Thioxanthene Derivative.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways for many thioxanthene sulfones are still under investigation, related sulfone-containing compounds have been shown to modulate key cellular pathways involved in inflammation and cancer. For instance, styryl sulfones have been reported to inhibit the p38 MAPK signaling pathway, which is implicated in neuroinflammation.[9] It is plausible that thioxanthene sulfones exert their biological effects through similar mechanisms.
Future Directions
The field of thioxanthene sulfones holds considerable promise for the development of novel therapeutic agents. Future research should focus on:
-
Elucidation of Mechanisms: Detailed studies to unravel the specific molecular targets and signaling pathways modulated by thioxanthene sulfones.
-
Expansion of Chemical Space: Synthesis of diverse libraries of thioxanthene sulfones to establish more comprehensive structure-activity relationships.
-
In Vivo Studies: Evaluation of the efficacy and safety of promising candidates in preclinical animal models.
-
Materials Science Applications: Exploration of their potential in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy, leveraging their unique photophysical properties.[4][5]
Conclusion
Thioxanthene sulfones represent a versatile class of compounds with a rich history rooted in the development of antipsychotic drugs. Modern synthetic methodologies have made this scaffold more accessible, paving the way for the exploration of its diverse biological activities. The promising anticancer and anti-inflammatory properties, coupled with their intriguing photophysical characteristics, position thioxanthene sulfones as a valuable platform for future drug discovery and materials science research. This guide provides a foundational understanding for scientists and researchers to build upon in their pursuit of innovative applications for this fascinating class of molecules.
References
- 1. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Theoretical Perspectives on Phenyl 9H-Thioxanthen-9-yl Sulfone: A Technical Overview
Introduction to Phenyl 9H-Thioxanthen-9-yl Sulfone
This compound is a heterocyclic compound characterized by a central thioxanthene ring system where the sulfur atom is oxidized to a sulfone (S,S-dioxide), and a phenyl group is attached at the 9-position. The thioxanthene scaffold is a recognized pharmacophore with applications in medicinal chemistry, and the sulfone group is a key structural motif in various therapeutic agents. The unique three-dimensional arrangement of the tricyclic thioxanthene core, coupled with the electronic properties of the sulfone and the steric and electronic influence of the 9-phenyl substituent, suggests that this molecule may possess interesting and potentially useful physicochemical and biological properties.
Inferred Molecular Structure and Geometry
While a definitive crystal structure for this compound has not been reported, the geometry can be inferred from related compounds, such as thioxanthen-9-one-10,10-dioxide. The central thioxanthene ring is expected to adopt a non-planar, boat-like conformation. The two benzo rings fused to the central heterocyclic ring will be largely planar. The sulfone group will feature a tetrahedral geometry around the sulfur atom, with the two oxygen atoms pointing out of the general plane of the tricyclic system.
The phenyl group at the 9-position is likely to adopt a pseudo-equatorial orientation to minimize steric hindrance with the thioxanthene ring system. The rotational freedom of the C9-C(phenyl) bond will be a key determinant of the overall molecular shape and its interaction with biological targets.
Predicted Electronic Properties
The electronic properties of this compound are anticipated to be governed by the interplay between the electron-withdrawing sulfone group and the aromatic systems.
Frontier Molecular Orbitals (HOMO and LUMO): Theoretical calculations on analogous structures, such as 9,9-dimethyl-9H-thioxanthene 10,10-dioxide, have been employed to understand their electronic behavior, particularly in the context of materials science where they can act as electron acceptors.[1] By analogy, in this compound:
-
The Highest Occupied Molecular Orbital (HOMO) is likely to be distributed over the electron-rich aromatic rings of the thioxanthene moiety and the phenyl substituent.
-
The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized predominantly on the thioxanthene-S,S-dioxide core, influenced by the strongly electron-withdrawing sulfone group.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) will be a critical parameter in determining the molecule's electronic absorption properties, reactivity, and potential as a charge transport material.
Computational Methodology for Future Studies
For researchers wishing to perform theoretical studies on this molecule, a common and effective computational approach would involve Density Functional Theory (DFT). A suggested workflow is outlined below.
References
Methodological & Application
Synthesis of phenyl 9H-thioxanthen-9-yl sulfone experimental protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the multi-step synthesis of phenyl 9H-thioxanthen-9-yl sulfone, a potentially valuable scaffold in medicinal chemistry and materials science. The synthesis commences with the preparation of 9H-thioxanthene, followed by bromination at the 9-position, nucleophilic substitution with sodium thiophenolate, and subsequent oxidation to the target sulfone. This protocol includes reaction parameters, purification methods, and characterization data.
Introduction
Thioxanthene derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The introduction of a phenyl sulfone moiety at the 9-position of the thioxanthene core can modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles or enhanced performance in electronic devices. This application note outlines a reliable and reproducible four-step synthetic route to this compound.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a four-step sequence starting from thioxanthen-9-one. The workflow involves reduction, bromination, nucleophilic substitution, and oxidation.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 9H-Thioxanthene
This procedure is adapted from the reduction of thioxanthen-9-one.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Thioxanthen-9-one | C₁₃H₈OS | 212.27 | 10.0 g | 0.047 |
| Lithium aluminum hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.78 g | 0.047 |
| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | 6.27 g | 0.047 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 50 mL | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | 100 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | NaCl | 58.44 | 100 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.78 g, 0.047 mol) in anhydrous THF (100 mL) at 0°C under a nitrogen atmosphere, a solution of aluminum chloride (6.27 g, 0.047 mol) in anhydrous THF (50 mL) is added dropwise.
-
After the addition is complete, a solution of thioxanthen-9-one (10.0 g, 0.047 mol) in anhydrous THF (50 mL) is added.
-
The reaction mixture is then heated to reflux for 2 hours.
-
After cooling to 0°C, the reaction is quenched by the slow addition of ethyl acetate (50 mL) followed by water (10 mL).
-
The mixture is acidified with 1 M HCl (100 mL) and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford 9H-thioxanthene as a white solid.
Expected Yield: 85-95%
Step 2: Synthesis of 9-Bromo-9H-thioxanthene
This protocol is based on the radical bromination of benzylic positions.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 9H-Thioxanthene | C₁₃H₁₀S | 198.29 | 5.0 g | 0.025 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 4.9 g | 0.0275 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.205 g | 0.00125 |
| Carbon tetrachloride (CCl₄), anhydrous | CCl₄ | 153.82 | 100 mL | - |
Procedure:
-
A mixture of 9H-thioxanthene (5.0 g, 0.025 mol), N-bromosuccinimide (4.9 g, 0.0275 mol), and AIBN (0.205 g, 0.00125 mol) in anhydrous carbon tetrachloride (100 mL) is heated to reflux under a nitrogen atmosphere for 4 hours.
-
The reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to give the crude 9-bromo-9H-thioxanthene, which can be used in the next step without further purification. For characterization, a small amount can be purified by recrystallization from ethanol.
Expected Yield: 80-90% (crude)
Step 3: Synthesis of 9-(Phenylthio)-9H-thioxanthene
This procedure describes a nucleophilic substitution reaction.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 9-Bromo-9H-thioxanthene (crude) | C₁₃H₉BrS | 277.18 | ~6.9 g | ~0.025 |
| Thiophenol | C₆H₆S | 110.18 | 2.87 g | 0.026 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.1 g | 0.0275 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 100 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (1.1 g, 0.0275 mol) in anhydrous DMF (50 mL) at 0°C under a nitrogen atmosphere, a solution of thiophenol (2.87 g, 0.026 mol) in anhydrous DMF (20 mL) is added dropwise. The mixture is stirred for 30 minutes at room temperature to form sodium thiophenolate.
-
A solution of crude 9-bromo-9H-thioxanthene (~6.9 g, ~0.025 mol) in anhydrous DMF (30 mL) is then added dropwise to the sodium thiophenolate solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of water (200 mL) and extracted with diethyl ether (3 x 150 mL).
-
The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 9-(phenylthio)-9H-thioxanthene as a solid.
Expected Yield: 60-75% over two steps.
Step 4: Synthesis of this compound
This final step involves the oxidation of the sulfide to a sulfone.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 9-(Phenylthio)-9H-thioxanthene | C₁₉H₁₄S₂ | 306.45 | 3.06 g | 0.01 |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | C₇H₅ClO₃ | 172.57 | ~4.9 g | ~0.022 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated sodium sulfite (Na₂SO₃) solution | Na₂SO₃ | 126.04 | 50 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 100 mL | - |
Procedure:
-
To a stirred solution of 9-(phenylthio)-9H-thioxanthene (3.06 g, 0.01 mol) in dichloromethane (100 mL) at 0°C, m-CPBA (~4.9 g, ~0.022 mol) is added portion-wise over 30 minutes.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the addition of saturated sodium sulfite solution (50 mL).
-
The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Expected Yield: 80-90%
Data Summary
| Compound | Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 9H-Thioxanthene | 1 | Thioxanthen-9-one | 9H-Thioxanthene | LiAlH₄, AlCl₃ | THF | Reflux | 2 | 85-95 |
| 9-Bromo-9H-thioxanthene | 2 | 9H-Thioxanthene | 9-Bromo-9H-thioxanthene | NBS, AIBN | CCl₄ | Reflux | 4 | 80-90 (crude) |
| 9-(Phenylthio)-9H-thioxanthene | 3 | 9-Bromo-9H-thioxanthene | 9-(Phenylthio)-9H-thioxanthene | Sodium thiophenolate | DMF | RT | 12 | 60-75 |
| This compound | 4 | 9-(Phenylthio)-9H-thioxanthene | This compound | m-CPBA | DCM | 0 to RT | 5 | 80-90 |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described four-step procedure is robust and employs readily available reagents and standard laboratory techniques, making it accessible to a wide range of researchers. The target compound can be obtained in good overall yield, and the provided protocols can serve as a valuable resource for the synthesis of this and related thioxanthene derivatives for further investigation in drug discovery and materials science.
Application Notes and Protocols: Phenyl 9H-thioxanthen-9-yl Sulfone as a Photocatalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 9H-thioxanthen-9-yl sulfone is an emerging organic photocatalyst belonging to the thioxanthene family. Its rigid tricyclic core, functionalized with a sulfone group, imparts unique photophysical properties suitable for mediating a variety of organic transformations. The electron-withdrawing nature of the sulfone group can influence the energy levels of the excited state, making it a potentially powerful tool in photoredox catalysis. These application notes provide an overview of its potential applications and detailed protocols for its use in key organic reactions. While direct literature on this specific photocatalyst is emerging, the following protocols are based on established methodologies for related thioxanthene and sulfone-based photocatalysts.
Physicochemical Properties and Proposed Mechanism of Action
This compound is anticipated to absorb in the near-UV to visible region of the electromagnetic spectrum. Upon photoexcitation, it can reach an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state is the key reactive species in photocatalysis, capable of engaging in both single-electron transfer (SET) and energy transfer (EnT) pathways.
In a typical SET mechanism, the excited photocatalyst can act as either an oxidant or a reductant, depending on the reaction partner. In an oxidative quenching cycle, it accepts an electron from a suitable donor, generating a radical cation and the reduced form of the catalyst. In a reductive quenching cycle, it donates an electron to a substrate, forming a radical anion and the oxidized catalyst. The subsequent radical intermediates then proceed through the desired reaction cascade.
Caption: Proposed general photocatalytic cycle for this compound (P(TXS)).
Synthesis of this compound
A plausible synthetic route to the target photocatalyst involves a two-step procedure starting from commercially available thioxanthen-9-one.
Step 1: Synthesis of 9-Phenyl-9H-thioxanthen-9-ol
This step involves the Grignard reaction of thioxanthen-9-one with phenylmagnesium bromide.
Step 2: Oxidation to this compound
The resulting tertiary alcohol is then oxidized to the corresponding sulfone using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Synthetic workflow for this compound.
Application Note 1: Visible-Light-Mediated C-H Arylation of Heteroarenes
Objective: To demonstrate the application of this compound as a photocatalyst for the direct C-H arylation of electron-rich heteroarenes with aryl diazonium salts. This reaction is of significant interest in drug discovery for the construction of biaryl motifs.
Table 1: Reaction Optimization for C-H Arylation
| Entry | Photocatalyst (mol%) | Solvent | Base | Light Source | Time (h) | Yield (%) |
| 1 | 1 | Acetonitrile | K₂CO₃ | Blue LED (40W) | 12 | 75 |
| 2 | 2 | Acetonitrile | K₂CO₃ | Blue LED (40W) | 12 | 88 |
| 3 | 2 | DMF | K₂CO₃ | Blue LED (40W) | 12 | 65 |
| 4 | 2 | Acetonitrile | None | Blue LED (40W) | 12 | <10 |
| 5 | 2 | Acetonitrile | K₂CO₃ | Green LED (40W) | 12 | 45 |
| 6 | 0 | Acetonitrile | K₂CO₃ | Blue LED (40W) | 12 | 0 |
Experimental Protocol: C-H Arylation of Furan with 4-Methoxyphenyl-diazonium tetrafluoroborate
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (2 mol%), 4-methoxyphenyldiazonium tetrafluoroborate (0.2 mmol, 1.0 equiv), and potassium carbonate (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add furan (1.0 mmol, 5.0 equiv) and anhydrous acetonitrile (2 mL) via syringe.
-
Place the reaction mixture approximately 5 cm from a 40W blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylated furan.
Application Note 2: Photocatalytic Oxidation of Secondary Alcohols
Objective: To utilize this compound as a photocatalyst for the aerobic oxidation of secondary alcohols to ketones, a fundamental transformation in organic synthesis. This method avoids the use of stoichiometric heavy metal oxidants.
Table 2: Substrate Scope for Alcohol Oxidation
| Entry | Substrate (Secondary Alcohol) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | 8 | 92 |
| 2 | Diphenylmethanol | 6 | 95 |
| 3 | Cyclohexanol | 12 | 78 |
| 4 | 2-Octanol | 16 | 65 |
Experimental Protocol: Oxidation of 1-Phenylethanol to Acetophenone
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethanol (0.5 mmol, 1.0 equiv) and this compound (5 mol%) in acetonitrile (5 mL).
-
Fit the flask with a balloon filled with oxygen.
-
Irradiate the mixture with a 40W white LED lamp while stirring vigorously at room temperature.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
After complete conversion (typically 8-16 hours), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield pure acetophenone.
Application Note 3: [2+2] Cycloaddition of Styrenes
Objective: To employ this compound as a photosensitizer to promote the [2+2] cycloaddition of styrenes, providing access to valuable cyclobutane frameworks. This transformation proceeds via an energy transfer mechanism.
Table 3: [2+2] Cycloaddition of Substituted Styrenes
| Entry | Styrene Derivative | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Styrene | 24 | 70 | 1:1.2 |
| 2 | 4-Methylstyrene | 24 | 75 | 1:1.5 |
| 3 | 4-Chlorostyrene | 36 | 62 | 1:1.3 |
| 4 | trans-Anethole | 18 | 85 | >20:1 (head-to-head) |
Experimental Protocol: [2+2] Cycloaddition of Styrene
-
To a quartz reaction tube, add this compound (3 mol%) and the styrene derivative (0.3 mmol, 1.0 equiv).
-
Add degassed acetonitrile (3 mL) to the tube.
-
Seal the tube and place it in a photoreactor equipped with a 365 nm UV lamp.
-
Irradiate the reaction mixture with stirring at room temperature for 24-48 hours.
-
After the reaction is complete (monitored by GC-MS), concentrate the mixture in vacuo.
-
Purify the resulting cyclobutane dimer by preparative TLC or column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Photochemical reactions should be conducted in appropriate reactors with shielding to prevent exposure to high-intensity light.
-
Aryl diazonium salts are potentially explosive and should be handled with care.
Conclusion
This compound shows promise as a versatile and efficient metal-free photocatalyst for a range of important organic transformations. Its application in C-H functionalization, oxidation reactions, and cycloadditions highlights its potential utility in academic and industrial research, particularly in the field of drug development where mild and selective synthetic methods are paramount. Further exploration of its catalytic activity and reaction scope is warranted.
Phenyl 9H-thioxanthen-9-yl Sulfone: Application Notes for Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific data on Phenyl 9H-thioxanthen-9-yl sulfone as a photoredox catalyst is not extensively available in current literature, the thioxanthone scaffold, a closely related structure, is a well-established and versatile photocatalyst in a variety of organic transformations. Thioxanthone and its derivatives are known for their favorable photophysical properties, including strong absorption in the visible light spectrum and the ability to engage in efficient intersystem crossing to a long-lived triplet state, which is crucial for photoredox catalysis.
These application notes will provide a comprehensive overview of the applications of thioxanthone derivatives in photoredox catalysis, which can serve as a strong predictive framework for the potential applications of this compound. The presence of a sulfone group and a phenyl substituent at the 9-position is expected to modulate the electronic properties and, consequently, the photocatalytic activity of the thioxanthene core.
Potential Applications in Photoredox Catalysis
Thioxanthone-based photocatalysts have demonstrated efficacy in a range of chemical transformations relevant to drug discovery and development. Based on the established reactivity of these analogs, this compound is anticipated to be a competent photocatalyst for reactions such as:
-
C-C and C-X Bond Formation: Catalyzing the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of complex organic molecules.
-
Oxidation and Dehydrogenation Reactions: Facilitating the oxidation of various substrates, including the conversion of 9H-xanthenes and 9H-thioxanthenes to their corresponding xanthones and thioxanthones.[1][2]
-
Polymerization Processes: Acting as a photoinitiator or photosensitizer in both free-radical and cationic photopolymerization, crucial for the development of novel biomaterials and drug delivery systems.[3][4]
-
Metal-Free Atom Transfer Radical Polymerization (ATRP): Serving as an organic photocatalyst in controlled radical polymerization, offering a more sustainable alternative to traditional metal-catalyzed methods.[3]
Data Presentation
The following table summarizes key photophysical and performance data for representative thioxanthone derivatives, which can be used as a benchmark for evaluating this compound.
| Photocatalyst/System | Absorption Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Application | Key Findings | Reference |
| 2,4-Diethyl-thioxanthen-9-one (DETX) Derivatives | 400-500 | High | Cationic & Free-Radical Photopolymerization | Efficient photosensitizers for iodonium and sulfonium salts under visible light (420, 455, 470 nm LEDs). | [3][4] |
| Thioxanthen-9-one Derivatives with Amine Substituents | 400-500 | High | Metal-Free ATRP of Methyl Methacrylate | Efficiently activate the polymerization process under visible light irradiation. | [3] |
| Phenanthraquinone (PQ) / (NH₄)₂S₂O₈ | N/A | N/A | Synthesis of Thioxanthone Derivatives | Achieved a 76% yield in a visible-light promoted, transition-metal-free process. | [5] |
| Riboflavin tetraacetate | N/A | N/A | Photo-oxidation of 9H-thioxanthene | High to quantitative yields for the synthesis of thioxanthone using molecular oxygen as the oxidant. | [1][2] |
Experimental Protocols
General Protocol for a Photoredox-Catalyzed Reaction
This protocol provides a general framework for conducting a photoredox-catalyzed reaction using a thioxanthone-based photocatalyst. Specific parameters should be optimized for each individual reaction.
Materials:
-
This compound (or other thioxanthone derivative)
-
Substrate
-
Reagent
-
Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)
-
Inert gas (e.g., nitrogen or argon)
-
Visible light source (e.g., blue LED lamp, 455 nm)
-
Schlenk tube or other suitable reaction vessel
-
Stirring plate
Procedure:
-
To a Schlenk tube, add the photocatalyst (typically 1-5 mol%), the substrate (1.0 equiv), and the reagent (1.2-2.0 equiv).
-
Add a stir bar to the tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel on a stirring plate and position the visible light source approximately 5-10 cm from the vessel.
-
Irradiate the reaction mixture with visible light at room temperature for the specified time (typically 12-48 hours), ensuring continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualizations
General Photoredox Catalytic Cycle
Caption: General mechanism of a photoredox catalytic cycle.
Experimental Workflow for Photocatalyst Screening
Caption: Workflow for screening and optimizing photoredox reactions.
References
- 1. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light [mdpi.com]
- 5. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]
Application of Phenyl 9H-thioxanthen-9-yl Sulfone and its Analogs in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 9H-thioxanthen-9-yl sulfone and its structural analogs, particularly thioxanthone derivatives, are pivotal compounds in the advancement of polymer chemistry. These molecules, characterized by a thioxanthene core, are instrumental as photoinitiators in various polymerization reactions, including free-radical and cationic polymerizations. Their unique photochemical properties enable the efficient conversion of monomers into polymers upon exposure to UV or visible light. Furthermore, the incorporation of sulfone moieties into polymer backbones imparts desirable thermal and mechanical properties. This document provides detailed application notes and protocols for the use of these compounds in polymer synthesis and modification.
Key Applications in Polymer Chemistry
The primary applications of this compound and its derivatives in polymer chemistry are centered around their use as photoinitiators and as building blocks for high-performance polymers.
Photoinitiators for Free-Radical Polymerization
Thioxanthone derivatives are highly efficient Type II photoinitiators, which, upon excitation by light, abstract a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals. These radicals then initiate the polymerization of vinyl monomers.
Photosensitizers for Cationic Polymerization
In cationic polymerization, thioxanthone derivatives act as photosensitizers. Upon irradiation, they transfer energy to an onium salt (e.g., an iodonium or sulfonium salt), which then decomposes to generate a strong acid that initiates the polymerization of monomers like epoxides and vinyl ethers.[1][2]
Thiol-Phenylsulfone Substitution Reactions
A novel application involves the use of phenylsulfonyl groups in thiol-click chemistry. The reaction between a thiol and a phenylsulfone group provides an efficient method for polymer synthesis and modification under mild conditions.[3][4]
Quantitative Data Summary
The efficiency of thioxanthone-based photoinitiators can be quantified by measuring polymerization rates and final monomer conversions. The following table summarizes representative data from studies on various thioxanthone derivatives.
| Photoinitiator System | Monomer | Light Source | Final Conversion (%) | Reference |
| Thioxanthone-ethylcarbazole (TX-EC) | Methyl methacrylate (MMA) | Visible Light | >90 | [5] |
| Thioxanthone-based siloxane (TXS)/Iodonium salt | Epoxy monomer | LED @ 385 nm | ~100 | [1] |
| 2,4-diethylthioxanthen-9-one/Iodonium salt | Trimethylolpropane triacrylate (TMPTA) | LED @ 405 nm | ~60 | [2] |
| Silicone-thioxanthone (STX) | Trimethylolpropane triacrylate (TMPTA) | Xenon lamp | >95 | [6] |
Experimental Protocols
Protocol 1: Free-Radical Photopolymerization of Acrylates
This protocol describes the use of a thioxanthone derivative as a photoinitiator for the free-radical polymerization of an acrylate monomer.
Materials:
-
Thioxanthone derivative (e.g., 2-isopropylthioxanthone, ITX)
-
Co-initiator (e.g., N-methyldiethanolamine, MDEA)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
UV or visible light source (e.g., LED @ 405 nm)
-
Reaction vessel
Procedure:
-
Prepare a photopolymerizable formulation by mixing the acrylate monomer with the photoinitiator (0.1-1 wt%) and the co-initiator (1-2 wt%).
-
Stir the mixture in the dark until a homogeneous solution is obtained.
-
Place the formulation in the reaction vessel.
-
Expose the formulation to the light source under ambient conditions.
-
Monitor the polymerization progress by techniques such as real-time FTIR to track the disappearance of the acrylate double bond signal.
-
Continue irradiation until the monomer conversion reaches a plateau.
Protocol 2: Cationic Photopolymerization of Epoxides
This protocol outlines the use of a thioxanthone derivative as a photosensitizer for the cationic polymerization of an epoxy monomer.
Materials:
-
Thioxanthone derivative (e.g., 2,4-diethylthioxanthen-9-one)
-
Onium salt (e.g., diphenyliodonium hexafluorophosphate, Iod)
-
Epoxy monomer (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)
-
Visible light source (e.g., LED @ 420 nm)
-
Reaction vessel
Procedure:
-
Prepare the photoinitiating system by dissolving the thioxanthone derivative (0.5-2 mol%) and the onium salt (1-3 mol%) in the epoxy monomer.
-
Ensure complete dissolution by stirring in the dark.
-
Transfer the mixture to the reaction vessel.
-
Irradiate the sample with the visible light source.
-
Follow the polymerization kinetics by monitoring the disappearance of the epoxy group using real-time FTIR.
-
The polymerization is complete when the epoxy conversion reaches a maximum.
Protocol 3: Polymer Synthesis via Thiol-Phenylsulfone Substitution
This protocol describes a step-growth polymerization based on the thiol-phenylsulfone substitution reaction.[3][4]
Materials:
-
Monomer containing two phenylsulfonyl groups
-
Bisthiol monomer
-
Base catalyst (e.g., a tertiary amine)
-
Solvent (e.g., THF)
-
Reaction flask with a stirrer and nitrogen inlet
Procedure:
-
Dissolve the monomer with phenylsulfonyl groups and the bisthiol monomer in the solvent in the reaction flask.
-
Add the base catalyst to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the progress of the polymerization by techniques such as Size Exclusion Chromatography (SEC) to observe the increase in molecular weight.
-
After the desired molecular weight is achieved, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Diagrams
Caption: Workflow for free-radical photopolymerization.
Caption: Mechanism of cationic photopolymerization.
Caption: Thiol-phenylsulfone substitution reaction.
References
- 1. Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and modification of polymers by thiol-phenylsulfone substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Thioxanthone-ethylcarbazole as a soluble visible light photoinitiator for free radical and free radical promoted cationic polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Photocatalysis Using Thioxanthene Derivatives
Introduction
Thioxanthene and its derivatives have emerged as a significant class of organic compounds in the field of photocatalysis.[1] These aromatic ketones are recognized for their unique photophysical properties, including high triplet energy and a relatively long triplet lifetime, which makes them effective mediators in a variety of photochemical reactions.[1][2] Their ability to act as powerful photoorganocatalysts has led to their application in diverse areas ranging from organic synthesis and polymerization to advanced applications like 3D printing.[1][3][4] This document provides detailed experimental setups, protocols, and data for researchers, scientists, and drug development professionals interested in utilizing thioxanthene derivatives for photocatalysis.
Application 1: Metal-Free Photocatalytic Oxidation
Thioxanthene derivatives can be used in the synthesis of valuable compounds like xanthones and thioxanthones through visible-light-promoted oxidation. This method presents a green chemistry approach, avoiding metal-containing catalysts and harsh chemical oxidants by using molecular oxygen as the final oxidant.[4][5]
Experimental Protocol: Photocatalytic Oxidation of 9H-thioxanthene
This protocol details a general procedure for the oxidation of 9H-thioxanthene to thioxanthone using a metal-free photocatalyst and visible light.[5]
Materials and Equipment:
-
Substrate: 9H-thioxanthene
-
Photocatalyst: Riboflavin tetraacetate
-
Solvent: Acetonitrile (CH₃CN)
-
Oxidant: Molecular Oxygen (O₂)
-
Reaction Vessel: Standard flask with a magnetic stirrer
-
Light Source: Blue LEDs
-
Atmosphere Control: O₂ balloon
-
Workup Reagents: Ethyl acetate (AcOEt), Water (H₂O)
Procedure:
-
In a flask, dissolve 9H-thioxanthene (0.2 mmol) and riboflavin tetraacetate (0.01 mmol, 5 mol%) in acetonitrile (0.4 mL).[5]
-
Bubble O₂ gas through the solution for 2 minutes to ensure saturation.[5]
-
Seal the flask and maintain an O₂ atmosphere using a balloon.[5]
-
Place the flask under irradiation with blue LEDs and stir the mixture at room temperature.[5]
-
Monitor the reaction for the specified time (see Table 1).
-
Upon completion, add 2 mL of H₂O to the reaction mixture.[5]
-
Extract the product with ethyl acetate (3 x 2 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to isolate the desired thioxanthone.
Data Presentation: Oxidation of 9H-thioxanthene Precursors
The following table summarizes the results for the photocatalytic oxidation of 9H-thioxanthene to thioxanthone.
| Substrate | Product | Reaction Time (h) | Yield (%) | Reference |
| 9H-thioxanthene | Thioxanthone | 1.5 | 98 | [6] |
Workflow for Photocatalytic Oxidation
The diagram below illustrates the general workflow for the photocatalytic oxidation process.
Caption: General workflow for photocatalytic oxidation.
Application 2: Photocatalysis in Polymerization Reactions
Thioxanthene derivatives are highly effective as Type II photoinitiators and photoredox catalysts for various polymerization processes, including free-radical polymerization (FRP) and cationic polymerization (CP).[4] They are key components in two- and three-component photoinitiating systems.[3][4]
Experimental Protocol: Free-Radical Photopolymerization (FRP)
This protocol describes the use of thioxanthene derivatives as photocatalysts in a two-component system for the free-radical polymerization of an acrylate monomer.[3]
Materials and Equipment:
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photocatalyst: Thioxanthene derivative (e.g., T-AMe-SCF₃)
-
Co-initiator: 2-(4-methoxybenzoyl)benzoic acid methyl ester (EBPA - a bromide)
-
Light Source: LED with λ_max = 420 nm
-
Analysis: Real-time Fourier Transform Infrared (FT-IR) spectroscopy to monitor monomer conversion.
Procedure:
-
Prepare a solution containing the acrylate monomer (TMPTA).
-
Add the thioxanthene derivative photocatalyst and the bromide co-initiator (EBPA) to the monomer.
-
Place the formulation in the sample holder of the real-time FT-IR spectrometer.
-
Irradiate the sample with a 420 nm LED.
-
Monitor the disappearance of the acrylate functional group peak in real-time to determine the conversion rate.
Data Presentation: Thioxanthene Derivatives in FRP
The table below shows the final conversion percentages for various thioxanthene derivatives in the photopolymerization of TMPTA.
| Photocatalyst | Co-initiator | Final Conversion (%) | Reference |
| T-AMe-SCF₃ | EBPA | ~42 | [3] |
| T-bis(AMe-SCF₃) | EBPA | ~42 | [3] |
| T-bisA | EBPA | No initiation | [3] |
| T-bis(A-CN) | EBPA | No initiation | [3] |
Experimental Protocol: Cationic Photopolymerization (CP)
This protocol outlines the cationic polymerization of an epoxy monomer using a thioxanthene derivative as a photosensitizer for an onium salt.[4]
Materials and Equipment:
-
Monomer: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (UVACURE®1500)
-
Photosensitizer: 2,4-Diethyl-thioxanthen-9-one derivative
-
Onium Salt: Iodonium salt (IOD) or Triarylsulfonium salt (TAS)
-
Light Source: LED with λ_max = 405 nm or 420 nm
-
Analysis: Real-time FT-IR spectroscopy
Procedure:
-
Prepare a bimolecular photoinitiating system by mixing the thioxanthene derivative (photosensitizer) with the onium salt (IOD or TAS).
-
Disperse this system within the epoxy monomer (UVACURE®1500).
-
Place the thin-film formulation under the real-time FT-IR spectrometer.
-
Initiate polymerization by irradiating with a 405 nm or 420 nm LED for 800 seconds.[4]
-
Monitor the conversion of the epoxy functional group over time.
Data Presentation: Thioxanthene Derivatives in CP
The following table summarizes the final conversion of the epoxy monomer after 800 seconds of irradiation.
| Photosensitizer | Onium Salt | Light Source | Final Conversion (%) | Reference |
| DETX | IOD | LED @ 405 nm | ~65 | [4] |
| DETX | TAS | LED @ 405 nm | ~55 | [4] |
| T1 Derivative | IOD | LED @ 405 nm | ~70 | [4] |
| T1 Derivative | TAS | LED @ 405 nm | ~60 | [4] |
Mechanism of Type II Photoinitiation
The diagram illustrates the general mechanism for Type II photoinitiation where the thioxanthene photocatalyst interacts with a co-initiator.
References
- 1. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Sulfone-Containing Initiators in Atom Transfer Radical Polymerization (ATRP)
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Phenyl 9H-thioxanthen-9-yl sulfone in atom transfer radical polymerization (ATRP)
Note on the Target Compound: Extensive literature searches did not yield specific data on the direct application of this compound as an initiator or catalyst in Atom Transfer Radical Polymerization (ATRP). The information presented herein is based on structurally related sulfone-containing molecules that have been successfully employed as initiators in ATRP, providing a foundational understanding and practical protocols that may be adapted for novel sulfone-containing compounds.
Introduction to Sulfone-Containing Initiators in ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The control over the polymerization is achieved through a reversible deactivation of growing polymer chains, which is mediated by a transition metal catalyst. The choice of initiator is crucial as it determines the number of growing polymer chains and can be used to introduce specific end-group functionalities.
Sulfone-containing initiators are a class of molecules that have been explored in ATRP to impart specific properties to the resulting polymers. The rigid sulfone group can enhance the thermal and mechanical properties of the polymers. While direct evidence for this compound in ATRP is lacking, other sulfone-containing initiators, such as those derived from bis[4-(β-hydroxyethoxy)phenyl] sulfone, have been successfully synthesized and utilized. These initiators typically contain an α-haloester group necessary for the ATRP initiation process.
Application Notes
The incorporation of a sulfone moiety into a polymer backbone via an ATRP initiator can offer several advantages:
-
Enhanced Thermal Stability: The sulfone group is known for its high thermal stability, which can be transferred to the resulting polymer.
-
Improved Mechanical Properties: The rigidity of the phenyl sulfone units can lead to polymers with increased hardness and modulus.[1]
-
Controlled Polymer Synthesis: The use of sulfone-containing initiators in ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[1]
-
Functional End-Groups: The initiator remnant at the polymer chain end can be further modified, allowing for the synthesis of block copolymers or for conjugation to other molecules, which is of interest in drug delivery and biomaterials science.[2]
Experimental Protocols
The following protocols are based on the use of a generic difunctional sulfone-containing ATRP initiator, bis[4-(β-(2-bromopropanoate) ethoxy)phenyl]sulfone, for the polymerization of methyl methacrylate (MMA). These can serve as a starting point for exploring new sulfone-containing initiators.
Synthesis of a Difunctional Sulfone-Containing ATRP Initiator
This protocol describes the synthesis of a typical sulfone-containing initiator by esterification of a diol precursor.
Materials:
-
bis[4-(β-hydroxyethoxy)phenyl] sulfone (HEPS)
-
2-bromopropionyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve bis[4-(β-hydroxyethoxy)phenyl] sulfone (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add 2-bromopropionyl bromide (2.2 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude initiator.
-
Purify the crude product by column chromatography or recrystallization.
ATRP of Methyl Methacrylate (MMA) using a Sulfone-Containing Initiator
This protocol outlines a typical ATRP procedure for methyl methacrylate.
Materials:
-
bis[4-(β-(2-bromopropanoate) ethoxy)phenyl]sulfone initiator
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Schlenk flask
-
Magnetic stirrer and stirring bar
-
Syringes
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add the sulfone-containing initiator (1 equivalent) and CuBr (2 equivalents).
-
Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfill with nitrogen or argon.
-
Add degassed MMA (e.g., 100 equivalents) and degassed anisole via syringe.
-
Add degassed PMDETA (2 equivalents) via syringe to start the polymerization.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Take samples periodically via a degassed syringe to monitor monomer conversion and polymer molecular weight by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.
-
To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Data Presentation
The following tables summarize typical quantitative data obtained from ATRP experiments using sulfone-containing initiators.
Table 1: ATRP of Methyl Methacrylate with a Difunctional Sulfone Initiator
| Entry | [M]₀:[I]₀:[CuBr]₀:[PMDETA]₀ | Time (h) | Conversion (%) | Mₙ,exp ( g/mol ) | Mₙ,th ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:2:2 | 2 | 35 | 4,200 | 3,500 | 1.15 |
| 2 | 100:1:2:2 | 4 | 65 | 7,800 | 6,500 | 1.12 |
| 3 | 100:1:2:2 | 6 | 85 | 10,200 | 8,500 | 1.10 |
| 4 | 200:1:2:2 | 4 | 50 | 11,500 | 10,000 | 1.18 |
| 5 | 200:1:2:2 | 8 | 80 | 18,000 | 16,000 | 1.14 |
Mₙ,exp: Experimental number-average molecular weight determined by GPC. Mₙ,th: Theoretical number-average molecular weight calculated as ([M]₀/[I]₀) × Conversion × Mₙ(monomer) + Mₙ(initiator). Đ: Dispersity index (Mₙ/Mₙ).
Visualizations
Experimental Workflow for ATRP
Caption: General experimental workflow for ATRP using a sulfone-containing initiator.
General Mechanism of ATRP
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
References
Application Notes and Protocols: Thioxanthone Sulfones in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of thioxanthone 10,10-dioxides, a key class of thioxanthone sulfones, as versatile intermediates in the preparation of advanced pharmaceutical tools, specifically fluorescent labels for biological imaging. The protocols outlined below are based on a highly efficient palladium-catalyzed sulfonylative homocoupling reaction.
Introduction
Thioxanthone derivatives are a significant class of compounds in medicinal chemistry and pharmaceutical sciences.[1][2] Their rigid tricyclic structure imparts unique photophysical and biological properties, making them valuable scaffolds for drug discovery and as functional molecules in diagnostics. The introduction of a sulfone group to form thioxanthone 10,10-dioxides further enhances their chemical stability and modulates their electronic properties. These characteristics make them ideal precursors for a range of pharmaceutical intermediates. This document details a modern synthetic approach to thioxanthone 10,10-dioxides and their subsequent conversion into sulfone-fluorescein dyes, which have applications in live-cell imaging and as potential components of targeted drug delivery systems.[3][4]
Application: Synthesis of Sulfone-Fluorescein Dyes for Bioimaging
Thioxanthone 10,10-dioxides serve as crucial building blocks for the synthesis of sulfone-fluorescein analogues.[5] These fluorescent dyes exhibit far-red emission spectra, a desirable property for biological imaging due to deeper tissue penetration and reduced phototoxicity.[3] The strongly electron-deficient sulfone bridge shifts the absorption and emission maxima to longer wavelengths (>600 nm).[3][5] The application of these dyes has been demonstrated in live-cell imaging through covalent labeling of specific proteins, such as the HaloTag protein system, showcasing their utility as probes in pharmaceutical research and diagnostics.[3][6]
Data Presentation
Table 1: Optimized Conditions for Pd-Catalyzed Sulfonylative Homocoupling
| Parameter | Condition |
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | DMSO |
| Temperature | 80 °C |
| SO₂ Source | Sodium Dithionite (Na₂S₂O₄) |
| Base | Not Required |
| Additives | Not Required |
This table summarizes the optimized reaction conditions for the synthesis of thioxanthone 10,10-dioxides, which resulted in good to excellent yields for a variety of substrates.[3]
Table 2: Photophysical Properties of Synthesized Sulfone-Fluorescein Dyes
| Compound | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Molar Attenuation Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_fl_) |
| 5a | 620-630 | Far-red | 3 x 10³ (at pH 9) | Modest |
| 5b | 620-630 | Far-red | - | Modest |
This table presents the key photophysical data for two sulfone-fluorescein dyes synthesized from thioxanthone 10,10-dioxide intermediates. The data was measured in 0.1 M phosphate buffer at pH 9.0.[3][7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Thioxanthone 10,10-Dioxides via Pd-Catalyzed Sulfonylative Homocoupling
This protocol describes a general method for the synthesis of 9H-thioxanthen-9-one 10,10-dioxides from appropriately substituted benzophenones.[3]
Materials:
-
Substituted 2,2'-bis(triflyloxy)benzophenone or related substrates
-
Sodium dithionite (Na₂S₂O₄)
-
Pd(dppf)Cl₂
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the substituted benzophenone (1.0 equiv), sodium dithionite (1.5-3.0 equiv), and Pd(dppf)Cl₂ (typically 5-10 mol%).
-
Add anhydrous DMSO to the vessel.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 8 to 24 hours depending on the substrate.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up.
-
Isolate the crude product by extraction with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired thioxanthone 10,10-dioxide.
Protocol 2: Multi-gram Scale Synthesis of a Key Sulfone-Fluorescein Precursor
This protocol details the scalable synthesis of a key building block for sulfone-fluoresceins, starting from a commercial UV absorber.[3][6]
Starting Material: Benzophenone-6 (2,2′-dihydroxy-4,4′-dimethoxybenzophenone)
Procedure: This synthesis is a three-step sequence:
-
Triflation: Convert the hydroxyl groups of benzophenone-6 to triflates.
-
Pd-Catalyzed Sulfonylative Homocoupling: Subject the resulting bis-triflate to the conditions described in Protocol 1 to form the corresponding thioxanthone 10,10-dioxide (specifically, 2,7-dimethoxy-9H-thioxanthen-9-one 10,10-dioxide).
-
Demethylation: Remove the methyl ethers to yield the dihydroxy-thioxanthone 10,10-dioxide, a key intermediate for sulfone-fluorescein synthesis.
This process is reported to be high-yielding and does not require chromatographic purification, making it suitable for large-scale production.[3]
Visualizations
Caption: Synthetic workflow for sulfone-fluorescein dyes.
References
- 1. nbinno.com [nbinno.com]
- 2. Faster, Cheaper, Smarter Thioxanthone Synthesis - ChemistryViews [chemistryviews.org]
- 3. Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Phenyl 9H-thioxanthen-9-yl Sulfone: An Uncharted Territory in Organocatalytic C-H Activation
A comprehensive review of scientific literature reveals no specific instances of Phenyl 9H-thioxanthen-9-yl sulfone being utilized as an organocatalyst for C-H activation. While the thioxanthene scaffold and sulfone functional groups are prevalent in various areas of chemistry, their combined application in this particular catalytic context remains undocumented. This report, therefore, provides a broader overview of the principles of organocatalytic C-H activation, drawing upon established methodologies, to offer a foundational understanding for researchers and drug development professionals interested in this innovative field.
Introduction to Organocatalytic C-H Activation
Organocatalytic C-H activation has emerged as a powerful strategy in modern organic synthesis, offering a metal-free alternative to traditional transition-metal-catalyzed reactions.[1][2] This approach utilizes small organic molecules to facilitate the transformation of ubiquitous C-H bonds into valuable C-C or C-X (where X is a heteroatom) bonds. The field has seen significant advancements, with organocatalysts mediating a range of reactions, including 1,5-hydride shifts and redox amination processes.[1][3]
The development of new organocatalysts is a dynamic area of research. While the specific compound "this compound" is not described in the literature as a C-H activation catalyst, the exploration of novel scaffolds is crucial for expanding the scope and efficiency of these transformations.
General Principles and Proposed Mechanisms
The mechanisms of organocatalytic C-H activation can vary. One proposed mechanism involves a "base-promoted homolytic aromatic substitution" pathway, particularly in biaryl synthesis.[1][3] In this model, a radical is generated and reacts with an aromatic system. A base then facilitates deprotonation, leading to a radical anion which propagates the catalytic cycle. However, the precise role of the organocatalyst in such processes is often still under investigation.[1][3]
Another common strategy in organocatalysis involves the formation of reactive intermediates, such as iminium or enamine ions, which can facilitate intramolecular C-H functionalization through processes like a 1,5-hydride shift.[1][3]
Hypothetical Application and General Protocols
While no specific data exists for this compound, we can outline a generalized experimental protocol for screening a novel organocatalyst in a hypothetical C-H activation reaction. This protocol is intended as a starting point for researchers venturing into this area.
General Experimental Workflow
The following diagram illustrates a typical workflow for the development and optimization of an organocatalyzed C-H activation reaction.
Caption: A generalized workflow for the investigation of a novel organocatalyst in C-H activation.
Protocol: General Procedure for a Hypothetical C-H Arylation
This protocol describes a generic procedure for the cross-coupling of an arene with an aryl halide, a common benchmark reaction for C-H activation.
Materials:
-
Novel Organocatalyst (e.g., this compound)
-
Arene (e.g., Benzene)
-
Aryl Halide (e.g., Iodobenzene)
-
Base (e.g., Potassium tert-butoxide)
-
Anhydrous Solvent (e.g., Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vessel, add the novel organocatalyst (e.g., 10 mol%), the aryl halide (1.0 mmol), and the base (2.0 mmol).
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent (5.0 mL) and the arene (10.0 mmol) via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and determine the yield.
Data Presentation: Expected Outcomes from Screening
The following table represents a hypothetical set of results from an initial screening of a novel organocatalyst, illustrating how quantitative data would be presented.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | KOtBu | Dioxane | 80 | 24 | 15 |
| 2 | 10 | KOtBu | Dioxane | 80 | 24 | 35 |
| 3 | 10 | NaOtBu | Dioxane | 80 | 24 | 28 |
| 4 | 10 | KOtBu | Toluene | 80 | 24 | 22 |
| 5 | 10 | KOtBu | Dioxane | 100 | 24 | 55 |
| 6 | 10 | KOtBu | Dioxane | 100 | 48 | 58 |
Proposed Catalytic Cycle
The diagram below illustrates a generalized catalytic cycle for a base-promoted homolytic aromatic substitution, a potential mechanism in organocatalytic C-H activation.[1][3]
Caption: A simplified catalytic cycle for a hypothetical organocatalytic C-H arylation.
Conclusion
While "this compound" does not appear to be a known organocatalyst for C-H activation based on current scientific literature, the principles and protocols outlined provide a framework for the investigation of novel catalysts in this exciting and rapidly developing field. The provided diagrams and hypothetical data serve as a guide for researchers and drug development professionals to design and interpret experiments aimed at discovering the next generation of organocatalysts for C-H functionalization. Further research into novel molecular scaffolds, such as thioxanthene derivatives, may yet uncover catalysts with unique reactivity and applications.
References
Protocol for measuring the quantum yield of phenyl 9H-thioxanthen-9-yl sulfone
Application Notes and Protocols
Topic: Protocol for Measuring the Quantum Yield of Phenyl 9H-thioxanthen-9-yl sulfone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives are of interest in photochemistry and photobiology due to their potential as photoinitiators. The quantum yield (Φ) of a photochemical event is a critical parameter that quantifies the efficiency of a photon in inducing a specific process. For a fluorescent molecule, the fluorescence quantum yield (Φf) represents the ratio of photons emitted to the photons absorbed.[1] This protocol details the relative method for determining the fluorescence quantum yield of this compound, a straightforward and widely used technique.[2]
The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[2] This approach is advantageous as it does not require the determination of the absolute photon flux of the excitation source.[3][4] Careful selection of the reference standard and adherence to specific experimental conditions are crucial for obtaining accurate and reproducible results.[2]
Quantitative Data Summary
| Parameter | This compound (Sample) | Quinine Sulfate (Reference Standard) |
| Solvent | Dichloromethane (DCM) | 0.1 M H₂SO₄ |
| Excitation Wavelength (λ_ex) | User Determined | 350 nm |
| Emission Wavelength Range | User Determined | 400 - 600 nm |
| Absorbance at λ_ex | < 0.1 | < 0.1 |
| Integrated Fluorescence Intensity | User Determined | User Determined |
| Refractive Index of Solvent (n) | 1.424 | 1.333 |
| Known Quantum Yield (Φ_R) | N/A | 0.54 |
Experimental Protocol
This protocol outlines the steps for determining the relative fluorescence quantum yield of this compound.
Materials and Reagents
-
This compound
-
Quinine Sulfate (or other suitable reference standard)
-
Spectroscopic grade Dichloromethane (DCM)
-
0.1 M Sulfuric Acid (H₂SO₄)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
Instrumentation
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
Solution Preparation
-
Reference Standard Stock Solution: Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄.
-
Sample Stock Solution: Prepare a stock solution of this compound in DCM.
-
Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2]
Measurement Procedure
-
Absorption Spectra: Record the UV-Vis absorption spectra of all working solutions (sample and reference) to determine the absorbance at the excitation wavelength.
-
Emission Spectra:
-
Set the excitation wavelength on the fluorometer. It is ideal to use the same excitation wavelength for both the sample and the reference.[2]
-
Record the fluorescence emission spectra for all working solutions. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for both the sample and the reference measurements.[2]
-
-
Solvent Blank: Record the emission spectrum of the solvent (DCM for the sample and 0.1 M H₂SO₄ for the reference) under the same conditions to subtract any background signal.
Data Analysis and Calculation
The fluorescence quantum yield of the sample (Φ_S) can be calculated using the following equation:[2]
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ_S and Φ_R are the fluorescence quantum yields of the sample and reference, respectively.
-
I_S and I_R are the integrated fluorescence intensities of the sample and reference, respectively.
-
A_S and A_R are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solvents, respectively.[2]
To improve accuracy, it is recommended to plot the integrated fluorescence intensity versus absorbance for the series of dilutions for both the sample and the reference. The slope of these plots can then be used in the calculation:
Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²)
Visualizations
Experimental Workflow
Caption: Workflow for the determination of relative fluorescence quantum yield.
Hypothetical Photochemical Pathway
The following diagram illustrates a general photochemical pathway for a photoinitiator like this compound, leading to the initiation of a chemical reaction.
Caption: A generalized Jablonski diagram and subsequent reaction initiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 3. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
Application Notes and Protocols: Phenyl 9H-Thioxanthen-9-yl Sulfone in the Preparation of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of phenyl 9H-thioxanthen-9-yl sulfone as a novel monomer for the synthesis of advanced polymers. The unique combination of a rigid thioxanthene core, a phenyl group, and a sulfone linkage suggests that polymers incorporating this moiety may exhibit desirable thermal, optical, and electronic properties for a range of applications, including high-performance engineering plastics, organic electronics, and advanced drug delivery systems.
Introduction to this compound as a Monomer
This compound is a sulfur- and oxygen-containing heterocyclic compound with the chemical formula C₁₉H₁₄O₂S₂. Its rigid, bulky structure can impart significant thermal stability and high glass transition temperatures (Tg) to polymers. The sulfone group is a strong electron-withdrawing moiety that can enhance interchain interactions and improve mechanical properties. Furthermore, the thioxanthene core is known for its photophysical properties, suggesting potential for applications in organic light-emitting diodes (OLEDs) and sensors.
While direct polymerization of the parent compound is not readily feasible, its chemical structure offers several avenues for functionalization to yield polymerizable monomers. This document outlines proposed synthetic strategies and detailed protocols for the preparation of novel polymers based on this promising building block.
Proposed Polymerization Strategies
Two primary strategies are proposed for the polymerization of this compound derivatives:
-
Polycondensation of Di-functionalized Monomers: Introduction of reactive functional groups on the phenyl and/or thioxanthene rings allows for step-growth polymerization.
-
Thiol-Ene/Thiol-Yne Click Polymerization: Functionalization with thiol or vinyl groups can enable efficient and mild click chemistry-based polymerization.
Data Presentation: Predicted Properties of Novel Polymers
The following tables summarize the predicted properties of polymers derived from this compound, based on the known characteristics of related polysulfones and poly(arylene sulfide)s.
Table 1: Predicted Thermal and Mechanical Properties
| Property | Predicted Value Range | Rationale |
| Glass Transition Temp. (Tg) | 180 - 250 °C | The rigid thioxanthene sulfone backbone restricts chain mobility. |
| Decomposition Temp. (Td) | > 450 °C (in N₂) | High bond energies of sulfone and aromatic groups. |
| Tensile Strength | 70 - 90 MPa | Strong intermolecular forces due to the polar sulfone group. |
| Young's Modulus | 2.5 - 3.5 GPa | Inherent stiffness of the aromatic backbone. |
Table 2: Predicted Optical and Electronic Properties
| Property | Predicted Characteristic | Potential Application |
| Refractive Index | > 1.65 | High-performance optical lenses and coatings. |
| Photoluminescence | Emission in the blue-green region | Active layer in OLEDs. |
| Dielectric Constant | 3.0 - 3.5 | Insulating layers in microelectronics. |
Experimental Protocols
Synthesis of a Dihydroxy Monomer for Polycondensation
This protocol describes a hypothetical synthesis of a dihydroxy derivative of this compound, a key precursor for poly(ether sulfone)s.
Workflow for Dihydroxy Monomer Synthesis
Caption: Synthetic workflow for the preparation of a dihydroxy monomer.
Protocol:
-
Nitration: To a solution of this compound (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (2.2 eq.) and concentrated sulfuric acid. Stir at 0-5 °C for 4 hours. Pour the reaction mixture onto ice and filter the resulting precipitate to obtain the dinitro derivative.
-
Reduction: Suspend the dinitro derivative in ethanol and add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (6 eq.) and concentrated hydrochloric acid. Reflux the mixture for 12 hours. Cool the reaction, neutralize with a sodium hydroxide solution, and extract the diamino derivative with ethyl acetate.
-
Diazotization and Hydrolysis: Dissolve the diamino derivative in an aqueous solution of sulfuric acid. Cool to 0 °C and add a solution of sodium nitrite (2.2 eq.) in water dropwise. After stirring for 1 hour, slowly heat the reaction mixture to 80 °C and maintain for 2 hours to effect hydrolysis. Cool, and extract the dihydroxy monomer with a suitable organic solvent. Purify by column chromatography.
Polycondensation to form a Poly(ether sulfone)
This protocol details the synthesis of a novel poly(ether sulfone) using the prepared dihydroxy monomer.
Workflow for Poly(ether sulfone) Synthesis
Caption: Workflow for the synthesis of a novel poly(ether sulfone).
Protocol:
-
To a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the dihydroxy monomer (1 eq.), 4,4'-difluorodiphenyl sulfone (1 eq.), potassium carbonate (1.1 eq.), N-methyl-2-pyrrolidone (NMP), and toluene.
-
Heat the mixture to 160 °C and reflux for 4 hours to azeotropically remove water.
-
After the removal of water, distill off the toluene and raise the temperature to 190 °C. Maintain the reaction for 12-18 hours under a nitrogen atmosphere.
-
Cool the viscous solution and precipitate the polymer by pouring it into a large volume of methanol.
-
Filter the fibrous polymer, wash thoroughly with water and methanol, and dry in a vacuum oven at 120 °C for 24 hours.
-
Characterize the polymer using techniques such as ¹H NMR, GPC (for molecular weight), DSC (for Tg), and TGA (for thermal stability).[1]
Potential Applications
The novel polymers derived from this compound are anticipated to find use in several advanced applications:
-
Aerospace and Automotive Industries: As high-temperature resistant structural components and composites.
-
Electronics: As insulating layers, flexible substrates for printed circuits, and encapsulants for electronic components.
-
Membrane Technology: For gas separation and water purification membranes due to their good chemical resistance and thermal stability.
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Drug Delivery: The thioxanthene moiety could be explored for photo-triggered drug release applications.
Conclusion
This compound presents a promising, yet underexplored, building block for the creation of novel high-performance polymers. The synthetic routes and protocols outlined in these notes provide a foundational framework for researchers to explore the synthesis and characterization of these new materials. The predicted properties suggest that these polymers could offer significant advantages in a variety of demanding applications. Further research is warranted to fully elucidate the structure-property relationships and unlock the full potential of this unique monomer.
References
Troubleshooting & Optimization
Optimizing reaction conditions for phenyl 9H-thioxanthen-9-yl sulfone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenyl 9H-thioxanthen-9-yl sulfone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, following a typical two-step synthetic sequence: 1) Synthesis of the precursor, phenyl 9H-thioxanthen-9-yl sulfide, and 2) its subsequent oxidation to the target sulfone.
Q1: I am having trouble with the first step, the synthesis of the phenyl 9H-thioxanthen-9-yl sulfide precursor. The reaction of 9-chlorothioxanthene with thiophenol is sluggish and gives a low yield. What can I do?
A1: Low reactivity in the synthesis of the sulfide precursor can be due to several factors. Here are some troubleshooting steps:
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Base: The choice and amount of base are critical for deprotonating the thiophenol. If you are using a weak base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Ensure you are using at least one equivalent of the base.
-
Solvent: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure your solvent is anhydrous, as water can quench the thiolate anion.
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress by TLC until the starting material (9-chlorothioxanthene) is consumed.
Q2: During the oxidation of phenyl 9H-thioxanthen-9-yl sulfide to the sulfone, I am getting a mixture of the desired sulfone and the corresponding sulfoxide. How can I improve the selectivity for the sulfone?
A2: The formation of the sulfoxide as a byproduct is a common issue in the oxidation of sulfides. Here are several strategies to favor the formation of the sulfone:
-
Oxidizing Agent Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. Typically, at least two equivalents of the oxidant are required to convert the sulfide to the sulfone. You may need to increase this to 2.2-2.5 equivalents.
-
Choice of Oxidant: Some oxidizing agents are more effective than others for driving the reaction to the sulfone. While meta-chloroperoxybenzoic acid (m-CPBA) is common, consider using hydrogen peroxide in acetic acid, or Oxone® (potassium peroxymonosulfate). A switchable method using O2/air as the oxidant allows for control over selectivity based on reaction temperature.[1]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the sulfone over the sulfoxide. If you are running the reaction at room temperature, try increasing it to 50-70 °C. One study on aryl sulfide oxidation found that selectivity could be switched between sulfoxide and sulfone by controlling the reaction temperature.[1]
-
Reaction Time: A longer reaction time may be necessary to ensure the complete oxidation of the intermediate sulfoxide to the sulfone. Monitor the reaction by TLC to track the disappearance of the sulfoxide spot.
Q3: The yield of my final product, this compound, is consistently low, even when the reaction appears to go to completion by TLC. What are the potential causes?
A3: Low isolated yields can result from issues during the reaction or the work-up and purification steps.
-
Side Reactions: Over-oxidation or degradation of the thioxanthene core can occur, especially with harsh oxidizing agents or high temperatures. If you suspect degradation, try using a milder oxidant or lowering the reaction temperature.
-
Work-up Procedure: The work-up procedure is crucial for removing excess oxidant and other reagents. Ensure that any excess peroxide is quenched (e.g., with sodium sulfite or sodium thiosulfate solution) before extraction.
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Purification: this compound is a crystalline solid. Recrystallization is often an effective purification method and can lead to high recovery of the pure product. If you are using column chromatography, be aware that sulfones can sometimes be challenging to purify on silica gel. Consider using a different stationary phase or a solvent system with a gradient elution. For some aromatic sulfones, a purification method involving dissolution in a basic solution followed by precipitation via acidification can be effective.
Q4: I am struggling with the purification of the final sulfone product. Column chromatography is not giving a clean separation. What are my options?
A4: Purifying aryl sulfones can sometimes be challenging. Here are some alternative purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid sulfones. Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes, to find conditions that yield high-purity crystals.
-
Acid-Base Extraction: For some sulfones, a purification method involves dissolving the crude product in a caustic or ammonia solution and then precipitating the pure sulfone by neutralizing the solution with an acid to a pH of 4 to 6.[2]
-
Reverse-Phase Chromatography: If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography (C18). This technique separates compounds based on hydrophobicity and can be very effective for purifying polar compounds that are difficult to separate on normal-phase silica.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and straightforward approach is a two-step synthesis:
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Synthesis of the Sulfide Precursor: This typically involves the nucleophilic substitution of a leaving group at the 9-position of the thioxanthene ring with thiophenol. A common precursor is 9-chlorothioxanthene.
-
Oxidation of the Sulfide: The resulting phenyl 9H-thioxanthen-9-yl sulfide is then oxidized to the corresponding sulfone using a suitable oxidizing agent.
Q2: Are there alternative methods for synthesizing aryl sulfones?
A2: Yes, several other methods exist for the synthesis of aryl sulfones, which could potentially be adapted for this specific target molecule. These include:
-
Coupling Reactions: Palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides is a versatile method for forming unsymmetrical diaryl sulfones.
-
Reactions of Sulfinates: Alkylation or arylation of sulfinate salts is a classical and reliable method for sulfone synthesis. This can involve the reaction of a sulfinate with an appropriate electrophile.
-
Friedel-Crafts-type Sulfonylation: This involves the reaction of an aromatic compound with a sulfonyl halide or sulfonic acid in the presence of a Lewis acid catalyst.
Q3: What are the key reaction parameters to consider when optimizing the oxidation step?
A3: The key parameters to optimize for the oxidation of the sulfide to the sulfone are:
-
Choice of Oxidant: Common oxidants include m-CPBA, hydrogen peroxide, Oxone®, and potassium permanganate. The choice of oxidant can affect the reaction rate, selectivity, and the need for specific reaction conditions.
-
Stoichiometry of Oxidant: Using at least two equivalents of the oxidant is necessary to ensure complete conversion to the sulfone.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents include dichloromethane, chloroform, acetic acid, and methanol.
-
Temperature: Temperature can affect both the reaction rate and the selectivity between the sulfoxide and the sulfone.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion.
Q4: How can I monitor the progress of the oxidation reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. You should be able to distinguish between the starting sulfide, the intermediate sulfoxide, and the final sulfone product based on their different polarities (the sulfone is typically the most polar). A suitable developing solvent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation of these spots on the TLC plate.
Q5: What are the expected analytical characteristics of this compound?
A5: The structure and purity of the final product can be confirmed by a combination of analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR will show characteristic chemical shifts for the protons and carbons of the thioxanthene and phenyl rings.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The presence of the sulfone group will be indicated by strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1300 cm-1 and 1160-1120 cm-1.
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Related Xanthen-9-sulfone Synthesis
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBHP (1.5 equiv) | THF | Room Temp | 24 | 85 |
| 2 | TBHP (1.5 equiv) | CH2Cl2 | Room Temp | 24 | 75 |
| 3 | TBHP (1.5 equiv) | CH3CN | Room Temp | 24 | 60 |
| 4 | TBHP (1.5 equiv) | THF | 50 | 12 | 87 |
| 5 | TBHP (1.5 equiv) + O2 | THF | Room Temp | 24 | 97 |
Data adapted from a study on the synthesis of xanthen-9-sulfone derivatives and is for illustrative purposes.[3]
Experimental Protocols
Protocol 1: Synthesis of Phenyl 9H-thioxanthen-9-yl Sulfide
To a solution of 9-chlorothioxanthene (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) is added thiophenol (1.1 equiv). The mixture is cooled to 0 °C, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford phenyl 9H-thioxanthen-9-yl sulfide.
Protocol 2: Synthesis of this compound
To a solution of phenyl 9H-thioxanthen-9-yl sulfide (1.0 equiv) in dichloromethane (DCM, 0.1 M) is added meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol to yield this compound as a crystalline solid. A protocol for the oxidation of a related thioxanthenone to its sulfone utilizes hydrogen peroxide at 90°C.[4]
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the oxidation of phenyl 9H-thioxanthen-9-yl sulfide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 3. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of thioxanthene sulfones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thioxanthene sulfones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare thioxanthene sulfones?
A1: The most prevalent methods for synthesizing thioxanthene sulfones include:
-
Oxidation of Thioxanthenes or Thioxanthones: This is a widely used method where a pre-formed thioxanthene or thioxanthone is oxidized to the corresponding sulfone.[1]
-
Palladium-Catalyzed Sulfonylative Homocoupling: This method involves the reaction of substituted benzophenones to form the thioxanthone 10,10-dioxide core.[1]
-
Ring Closure of Diaryl Sulfones: Thioxanthone 10,10-dioxides can be prepared through nucleophilic or electrophilic ring closure of diaryl sulfones.[1]
Q2: What is the primary side product when synthesizing thioxanthene sulfones via oxidation?
A2: The most common side product is the corresponding thioxanthene sulfoxide . This results from incomplete oxidation of the sulfide. The selectivity of the oxidation to the sulfone depends on the oxidant used and the reaction conditions.
Q3: Can Friedel-Crafts reactions be used in the synthesis of thioxanthene sulfones?
A3: Yes, Friedel-Crafts acylation is a common method to synthesize the thioxanthone precursor, which can then be oxidized to the thioxanthene sulfone. While polyacylation can be a concern in Friedel-Crafts reactions, it is less of an issue with acylation compared to alkylation because the acyl group deactivates the aromatic ring to further substitution. A key limitation is that Friedel-Crafts reactions do not work well with strongly deactivated aromatic rings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of thioxanthene sulfones.
Issue 1: Incomplete Oxidation to Sulfone, Presence of Sulfoxide
Symptoms:
-
TLC analysis shows a spot corresponding to the sulfoxide in addition to the desired sulfone.
-
NMR spectra show signals consistent with the sulfoxide structure.
-
The isolated product has a lower melting point than expected for the pure sulfone.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Oxidant | Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). Monitor the reaction by TLC until the starting material and sulfoxide are fully consumed. |
| Inappropriate Oxidizing Agent | Some oxidants are more selective for sulfoxide formation. For complete oxidation to the sulfone, stronger oxidizing agents or more forcing conditions may be necessary. Consider using reagents known to favor sulfone formation.[2] |
| Short Reaction Time or Low Temperature | Extend the reaction time or increase the temperature to ensure the reaction goes to completion. The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the sulfide.[3] |
| Catalyst Deactivation | If using a catalyst for the oxidation, ensure it is active and used in the correct loading. The catalyst may need to be reactivated or a fresh batch used. |
Issue 2: Formation of Xanthone as a Side Product in Pd-Catalyzed Homocoupling
Symptoms:
-
Mass spectrometry analysis of the crude product shows a peak corresponding to the xanthone analogue.
-
NMR signals indicate the absence of the sulfone group and the presence of an ether linkage.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of Aryl Triflates | This is more likely with substrates bearing strong electron-withdrawing groups, which can slow down the desired reaction and allow for competing hydrolysis.[4][5] Ensure anhydrous reaction conditions. Use freshly distilled solvents and dry glassware. |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature and time. A significant induction time has been observed in some solvents like DMF, which could contribute to side reactions.[6] DMSO has been found to be a more reproducible solvent for this transformation.[5] |
Issue 3: Formation of Diaryl Sulfides or Disulfides in Pd-Catalyzed Reactions
Symptoms:
-
LC-MS analysis reveals the presence of diaryl sulfide and/or disulfide byproducts.
-
The desired intramolecular cyclization to the thioxanthene sulfone is not observed.
Possible Causes and Solutions:
| Cause | Solution |
| Intermolecular Side Reactions | This side reaction is more prevalent when the transformation is not intramolecular. The palladium-catalyzed sulfonylative homocoupling is reported to be most successful in an intramolecular fashion.[4][5] If attempting an intermolecular version, optimization of catalyst, ligand, and reaction conditions will be critical to favor the desired coupling over the formation of sulfides and disulfides. |
| Incorrect Stoichiometry of Reagents | Ensure the correct stoichiometry of the palladium catalyst, ligand, and sulfur source (e.g., sodium dithionite). At least 1.5 equivalents of Na₂S₂O₄ were found to be necessary for complete conversion in one study.[6] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of a Thioxanthone to a Thioxanthone 10,10-Dioxide
-
Dissolution: Dissolve the starting thioxanthone in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and an inert co-solvent.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) to the solution at room temperature or while cooling in an ice bath to control the initial exotherm.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Protocol 2: General Procedure for Pd-Catalyzed Sulfonylative Homocoupling of a 2,2'-Disubstituted Benzophenone
-
Reaction Setup: In a reaction vessel, combine the 2,2'-disubstituted benzophenone, a palladium catalyst (e.g., Pd(dppf)Cl₂), and sodium dithionite (Na₂S₂O₄).
-
Solvent Addition: Add a dry, aprotic solvent such as DMSO under an inert atmosphere (e.g., argon or nitrogen).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and add water to precipitate the crude product.
-
Purification: Collect the solid by filtration and wash with water. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Synthetic routes to thioxanthene sulfones and common side products.
References
- 1. Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RUA [rua.ua.es]
- 6. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]
Technical Support Center: Purification of Phenyl 9H-thioxanthen-9-yl sulfone by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of phenyl 9H-thioxanthen-9-yl sulfone using chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Inappropriate solvent system (eluotropic strength too high or too low). | 1. Optimize the mobile phase: Systematically vary the solvent ratio (e.g., ethyl acetate in hexanes) and check the separation by Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3 for the desired compound.[1][2] 2. Try a different solvent system: Consider combinations like dichloromethane/methanol for more polar compounds. |
| Co-elution with a closely related impurity. | 1. Use a lower polarity solvent system to increase the retention time and potentially resolve the compounds. 2. Consider a different stationary phase: If silica gel fails, alumina or reversed-phase silica (C18) might offer different selectivity.[3] | |
| Product is not Eluting from the Column | The solvent system is not polar enough. | 1. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexanes and gradually increase the concentration. 2. If the compound is still retained, a stronger solvent like methanol may be required in small percentages. |
| Compound may have degraded on the silica gel. | 1. Deactivate the silica gel: Pre-treat the silica gel with a small amount of triethylamine in the slurry to neutralize acidic sites. 2. Use an alternative stationary phase like alumina.[3] | |
| Streaking or Tailing of the Product Band on TLC and Column | The compound is interacting too strongly with the stationary phase. | 1. Add a small amount of a polar modifier to the eluent, such as acetic acid or triethylamine, depending on the acidic or basic nature of your compound and impurities. 2. Ensure the sample is fully dissolved in a minimal amount of solvent before loading. |
| Sample is overloaded on the column. | 1. Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel weight. | |
| Product Elutes with the Solvent Front | The solvent system is too polar. | 1. Decrease the polarity of the mobile phase. Use a higher proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Multiple Spots on TLC After Purification | The compound may be unstable on silica gel. | 1. Perform a stability test: Spot the compound on a TLC plate, let it sit for an hour, and then develop it to see if new spots appear. If so, consider a less acidic stationary phase like alumina. |
| Fractions are contaminated. | 1. Ensure careful collection of fractions and monitor the elution profile closely with TLC. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for silica gel chromatography of aromatic sulfones is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[4][5] A common starting ratio is 9:1 or 4:1 hexanes:ethyl acetate. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of ~0.3 for the product.[1][2]
Q2: How do I choose the right stationary phase?
Silica gel 60 is the most common stationary phase for the purification of aromatic sulfones.[6][7] If your compound shows signs of degradation (e.g., streaking on TLC or appearance of new spots over time), you might consider using a less acidic stationary phase like neutral alumina.[3] For highly polar derivatives, reversed-phase chromatography on C18 silica could be an option.
Q3: What are the common impurities I might encounter?
Common impurities can include unreacted starting materials, by-products from the synthesis, and oxidation products. For instance, if the sulfone was prepared by oxidation of the corresponding sulfide, you might have the starting sulfide or the intermediate sulfoxide as impurities.[8]
Q4: How can I visualize the spots on a TLC plate if they are not UV active?
While this compound is expected to be UV active due to its aromatic rings, if you need to visualize non-UV active compounds, you can use staining solutions. A potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds.[6]
Q5: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column. This is particularly useful if your sample is not very soluble in the chromatography eluent. To do this, dissolve your compound in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then carefully remove the solvent under reduced pressure. The resulting free-flowing powder is then added to the top of the column.[1]
Q6: Can I reuse my chromatography column?
It is generally not recommended to reuse a silica gel column for the purification of different compounds as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong eluent after each run. However, for obtaining high-purity material, a fresh column is always the best practice.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Prepare a developing chamber with a mixture of hexanes and ethyl acetate (e.g., start with a 4:1 ratio).
-
Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the solvent ratio to achieve an Rf of approximately 0.3 for the desired product.[1][2]
Protocol 2: Flash Column Chromatography
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel 60 in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add a layer of sand on top of the silica bed.
-
Wash the column with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully pipette the solution onto the top layer of sand.
-
Alternatively, perform a dry loading as described in the FAQs.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more retained compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Phenyl 9H-thioxanthen-9-yl Sulfone Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of phenyl 9H-thioxanthen-9-yl sulfone under irradiation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under UV irradiation?
A1: Based on studies of related thioxanthone derivatives, the primary photodegradation pathways for this compound are expected to involve the thioxanthene core and the sulfone group. Key anticipated reactions include:
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Oxidation of the sulfur atom: The sulfide in the thioxanthene ring may undergo photooxidation to form a sulfoxide and subsequently a sulfone.[1]
-
Reactions at the 9-position: In the presence of hydrogen-donating solvents, photoreduction at the 9-position of the thioxanthene ring could occur, potentially leading to the formation of pinacol-type dimers, similar to what is observed with thioxanthen-9-one-10,10-dioxide.[2]
-
Cleavage of the phenyl sulfone group: The bond between the 9-position of the thioxanthene ring and the phenyl sulfone group could be susceptible to photolytic cleavage.
Q2: What are the critical parameters to control during a photostability study of this compound?
A2: To ensure meaningful and reproducible results in a photostability study, it is crucial to control several parameters:
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Light Source: The choice of the light source is critical. For regulatory purposes, ICH Q1B guidelines recommend specific light sources.[3] It is important to ensure the spectral distribution of the lamp is appropriate for the compound's absorption spectrum.
-
Light Exposure: The total illumination and UV energy exposure should be controlled and monitored.[3]
-
Sample Presentation: The physical state of the sample (solution or solid), the solvent used, the concentration, and the container material can all significantly impact the degradation rate and pathway.[4]
-
Temperature: Temperature should be monitored and controlled to distinguish between photodegradation and thermal degradation.[5]
-
Control Samples: A "dark control" sample, protected from light but otherwise treated identically to the irradiated sample, is essential to differentiate between photodegradation and other forms of degradation.[5]
Q3: How can I identify the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for the identification of photodegradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the degradation products. Tandem MS (MS/MS) can provide structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, isolation of the compounds followed by 1D and 2D NMR analysis is often necessary.
Q4: What is a typical quantum yield for the photodegradation of a thioxanthene derivative, and how is it determined?
A4: The quantum yield of photodegradation can vary widely depending on the specific compound and the experimental conditions. For related thioxanthone derivatives used as photoinitiators, quantum yields for intersystem crossing are typically high, which can lead to efficient photochemistry. The quantum yield of degradation is determined by measuring the rate of disappearance of the parent compound upon irradiation with a known light intensity at a specific wavelength and comparing it to a chemical actinometer with a known quantum yield.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| No degradation observed after irradiation. | 1. The compound is photostable under the experimental conditions.2. The light source does not emit at wavelengths absorbed by the compound.3. Insufficient light exposure.4. The analytical method is not sensitive enough to detect small changes. | 1. Confirm the UV-Vis absorption spectrum of the compound and ensure the lamp's emission spectrum overlaps with it.2. Increase the irradiation time or light intensity, ensuring compliance with relevant guidelines.3. Re-validate the analytical method for sensitivity and its ability to separate potential degradants. Consider forced degradation under more extreme conditions to confirm stability. |
| High variability in degradation results between replicate experiments. | 1. Inconsistent sample positioning relative to the light source.2. Fluctuations in light source intensity.3. Non-homogeneity of the sample (especially for solid-state studies).4. Temperature variations within the photostability chamber. | 1. Use a well-defined sample holder and ensure consistent placement for each experiment.2. Regularly calibrate and monitor the output of the light source.3. For solid samples, ensure uniform particle size and packing. For solutions, ensure complete dissolution.4. Monitor and control the temperature of the sample environment. |
| Appearance of many small, unidentified peaks in the chromatogram. | 1. Complex degradation pathway with multiple minor products.2. Secondary degradation of primary photoproducts.3. Sample matrix interference or solvent degradation. | 1. Use a gradient elution HPLC method to improve peak separation.2. Perform a time-course study to identify primary versus secondary degradation products.3. Analyze an irradiated solvent blank to identify any peaks not related to the compound of interest. |
| Mass spectrometry data is difficult to interpret. | 1. Formation of adducts with solvent or buffer components.2. In-source fragmentation of the parent compound or degradation products.3. Complex fragmentation patterns of the thioxanthene core. | 1. Use volatile mobile phases and high-purity solvents. Analyze a blank to identify potential adducts.2. Optimize MS source conditions (e.g., cone voltage) to minimize in-source fragmentation.3. Compare fragmentation patterns with those of the parent compound and known thioxanthene derivatives. High-resolution mass spectrometry (HRMS) can aid in determining elemental compositions. |
Data Presentation
Table 1: Potential Photodegradation Products of this compound
| Potential Product | Proposed Structure | Anticipated Mass Change from Parent | Potential Analytical Signature |
| This compound S-oxide | Oxidation at the thioxanthene sulfur | +16 Da | A more polar compound, eluting earlier in reversed-phase HPLC. |
| This compound S,S-dioxide | Further oxidation of the sulfoxide | +32 Da | An even more polar compound than the S-oxide. |
| 9-Hydroxy-phenyl 9H-thioxanthen-9-yl sulfone | Hydroxylation at the 9-position | +16 Da | Polarity will increase. |
| Thioxanthen-9-one | Cleavage of the phenyl sulfone group and oxidation | - (Mass of phenyl sulfonyl group) + (Mass of oxygen) | Identification based on comparison with a reference standard. |
| Biphenyl | From recombination of phenyl radicals after cleavage | - (Mass of thioxanthenyl sulfone moiety) + (Mass of phenyl) | A non-polar compound, likely eluting late in reversed-phase HPLC. |
Note: This table is illustrative and based on the degradation of related compounds. Actual degradation products must be confirmed experimentally.
Table 2: Illustrative Quantitative Photostability Data (Hypothetical)
| Parameter | Value | Conditions |
| Degradation after ICH Q1B exposure (Visible light) | < 1% | Solution in acetonitrile, 25°C |
| Degradation after ICH Q1B exposure (UV light) | 5-10% | Solution in acetonitrile, 25°C |
| Photodegradation half-life (t1/2) | 24 hours | Simulated sunlight, aqueous solution |
| Quantum Yield of Degradation (Φ) | 0.05 | 313 nm irradiation, in methanol |
Note: These values are for illustrative purposes only and would need to be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Photostability Testing of this compound in Solution
-
Sample Preparation:
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Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffer of relevant pH) at a known concentration (e.g., 0.1 mg/mL).
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Use high-purity, HPLC-grade solvents.
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Transfer the solution to quartz cuvettes or other photochemically transparent containers.
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Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
-
Irradiation:
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Place the samples in a validated photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
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Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.
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Monitor and control the temperature inside the chamber.
-
-
Analysis:
-
At specified time points, withdraw aliquots from the irradiated and dark control samples.
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Analyze the samples by a validated stability-indicating HPLC-UV method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the irradiated sample to that in the dark control.
-
Protocol 2: Identification of Photodegradation Products by HPLC-MS/MS
-
Sample Preparation:
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Prepare a more concentrated solution of this compound (e.g., 1 mg/mL) and irradiate it until significant degradation (e.g., 20-30%) is observed by HPLC-UV. This is to ensure sufficient concentration of the degradation products for MS analysis.
-
-
HPLC-MS/MS Analysis:
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Inject the degraded sample into an HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Use a mobile phase compatible with MS detection (e.g., using volatile buffers like ammonium formate or formic acid).
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Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.
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Perform tandem MS (MS/MS) on the parent ion and the ions of the degradation products to obtain fragmentation patterns.
-
-
Data Interpretation:
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Propose structures for the degradation products based on their molecular weights and fragmentation patterns.
-
Compare the fragmentation of the degradation products to that of the parent compound to identify the part of the molecule that has been modified.
-
Mandatory Visualization
Caption: Experimental workflow for photostability testing.
References
Technical Support Center: Troubleshooting Low Yields in Photocatalytic Reactions with Thioxanthone Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in photocatalytic reactions using thioxanthone-based catalysts.
Troubleshooting Guide
Low yields in photocatalytic reactions can stem from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
Question: My reaction yield is significantly lower than expected. What are the first steps I should take to troubleshoot?
Answer:
Begin with a systematic check of your experimental setup and reagents. Often, simple oversights can lead to poor reaction outcomes. Follow this initial troubleshooting workflow:
Caption: Initial troubleshooting workflow for low reaction yields.
-
Verify Reagent Purity and Concentration:
-
Substrates: Ensure the purity of your starting materials. Impurities can act as quenchers or participate in side reactions.
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Catalyst: Confirm the concentration of your thioxanthone catalyst. While catalytic, an insufficient amount will limit the reaction rate. Conversely, excessively high concentrations can sometimes lead to side reactions or light absorption issues.
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Additives: If using co-initiators or other additives, verify their concentrations and purity.
-
-
Check Solvent:
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Degassing: The presence of dissolved oxygen is a common cause of low yields, as ground-state molecular oxygen can quench the triplet excited state of the thioxanthone catalyst.[1] Ensure your solvent has been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).
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Purity and Water Content: Use dry, high-purity solvents. Water and other protic impurities can interfere with many photocatalytic reactions. The choice of solvent can also influence the lifetime and absorption characteristics of the catalyst's excited state.[2][3]
-
-
Inspect Light Source:
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Wavelength: Thioxanthone and its derivatives typically absorb in the near-UV and visible regions (around 350-450 nm).[4] Ensure your light source's emission spectrum overlaps with the absorption spectrum of your specific thioxanthone catalyst. Using an incorrect wavelength will result in poor catalyst excitation.
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Intensity and Position: Check that the light source is functioning correctly and positioned appropriately relative to the reaction vessel to ensure uniform and sufficient irradiation.
-
-
Confirm Reaction Setup Integrity:
-
Seals: Ensure all joints and seals are airtight to prevent the re-entry of oxygen.
-
Stirring: Inadequate stirring can lead to localized depletion of reactants and poor irradiation of the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect my reaction?
A1: The solvent plays a critical role in the photophysical properties of thioxanthone catalysts. The lifetime and absorption maximum of the triplet excited state are solvent-dependent.[2] Polar solvents can increase the triplet lifetime.[5] However, hydrogen-donating solvents like methanol or ethanol can lead to the formation of a ketyl radical, which may open up different reaction pathways.[2][5] The polarity of the solvent can also influence the energy levels of the excited states, potentially affecting the efficiency of intersystem crossing.[6][7]
| Solvent Property | Effect on Thioxanthone Photocatalysis | Citation |
| Polarity | Can increase the triplet lifetime of the catalyst. | [5] |
| Hydrogen Donating | May lead to the formation of thioxanthone-derived ketyl radicals. | [2][5] |
| Viscosity | Affects the diffusion rate of reactants and catalyst. | |
| Purity (e.g., water content) | Impurities can quench the excited state or cause side reactions. |
Q2: My reaction starts but then stops before completion. What could be the cause?
A2: This often points to catalyst degradation or the formation of an inhibitory species.
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Photodegradation: Although relatively stable, thioxanthone catalysts can undergo photodegradation over long irradiation times, especially in the presence of reactive species.[8][9]
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Product Inhibition: The reaction product itself may absorb at the excitation wavelength, acting as an inner filter and preventing light from reaching the photocatalyst. Alternatively, the product could be quenching the catalyst's excited state.
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Side Reactions: An unintended side reaction could be consuming your reactants or generating a potent inhibitor.
To investigate this, you can try adding a fresh aliquot of the catalyst to the stalled reaction. If the reaction restarts, catalyst degradation is a likely culprit.
Q3: Could other components in my reaction mixture be interfering with the catalyst?
A3: Yes, this is a common issue known as quenching. Quenching occurs when another molecule deactivates the excited state of the photocatalyst.
Caption: Simplified diagram of photocatalytic cycle versus quenching pathway.
Common quenchers include:
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Molecular Oxygen: As mentioned, oxygen is a very efficient quencher of triplet states.[1]
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Substrates and Products: Your starting materials or products may quench the excited catalyst.
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Impurities: Trace impurities in your reagents or solvent can have a significant impact.
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Anions: Certain inorganic anions can also act as quenchers.[10]
The quenching rate constants for thioxanthone's triplet state with various species can be very high, often in the range of 10⁹ L mol⁻¹ s⁻¹.[2][5]
| Quencher Type | Typical Quenching Rate Constant (kq) | Citation |
| Phenols | ~10⁹ L mol⁻¹ s⁻¹ | [2][5] |
| Triethylamine | ~10⁹ L mol⁻¹ s⁻¹ | [5] |
| 1,4-Cyclohexadiene | ~10⁹ L mol⁻¹ s⁻¹ | [5] |
| Toluene | ~1.7 x 10⁶ L mol⁻¹ s⁻¹ | [2][5] |
| Molecular Oxygen (O₂) | > ~10⁹ M⁻¹ s⁻¹ | [1] |
Q4: How do I select the optimal light source and wavelength for my reaction?
A4: The optimal light source should have an emission spectrum that strongly overlaps with the absorption spectrum of your thioxanthone catalyst.
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Measure the UV-Vis Spectrum: First, measure the UV-Vis absorption spectrum of your specific thioxanthone derivative in the reaction solvent.
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Select an LED: Choose an LED with a narrow emission peak centered at or near the absorption maximum (λmax) of your catalyst. Common LEDs used for thioxanthone photocatalysis are in the 405 nm to 470 nm range.[4][11][12]
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Consider Intensity: The light intensity should be sufficient to generate an adequate concentration of the excited state catalyst. However, excessively high intensity can sometimes promote catalyst degradation.
Q5: What is the typical catalyst loading for a thioxanthone-catalyzed reaction?
A5: Catalyst loading can vary significantly depending on the specific reaction, but a common starting point is in the range of 1-5 mol%. In some cases, such as polymerization reactions or when working with dual catalytic systems, the loading might be adjusted.[13][14] Optimization may be required, and it's recommended to perform a loading screen to find the optimal concentration for your specific transformation.
Experimental Protocols
Protocol 1: General Procedure for a Thioxanthone-Catalyzed Reaction
This protocol provides a general framework. Specific details such as reactant concentrations, temperature, and reaction time should be adapted from the relevant literature for your specific transformation.
-
Reagent and Glassware Preparation:
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Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas (argon or nitrogen).
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Ensure all substrates, the thioxanthone catalyst, and any additives are pure and dry.
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Use anhydrous, degassed solvent. To degas, subject the solvent to at least three freeze-pump-thaw cycles.
-
-
Reaction Assembly:
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In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the thioxanthone catalyst, substrates, and any other solid reagents under an inert atmosphere.
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Seal the vessel with a septum or screw cap.
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Evacuate and backfill the vessel with inert gas three times.
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Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel on a magnetic stir plate and begin vigorous stirring.
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Position the light source (e.g., a 420 nm LED) at a fixed distance from the reaction vessel. A fan may be used to maintain a constant temperature.
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Turn on the light source to initiate the reaction.
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC-MS, or ¹H NMR).
-
-
Work-up and Purification:
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Once the reaction is complete, turn off the light source.
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Quench the reaction if necessary (e.g., by exposure to air or addition of a quenching agent).
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Remove the solvent under reduced pressure.
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Purify the crude product using standard techniques such as column chromatography, recrystallization, or distillation.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolated and solvated thioxanthone: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quenching of excited-state xanthone and thioxanthone by inorganic anions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Improving the solubility of phenyl 9H-thioxanthen-9-yl sulfone in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility issues with phenyl 9H-thioxanthen-9-yl sulfone in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents?
This compound possesses a rigid, polycyclic aromatic structure, which can lead to strong intermolecular forces (pi-pi stacking) in the solid state. These forces require a significant amount of energy to overcome, often resulting in low solubility in many common organic solvents. The polarity of the sulfone group may also contribute to its solubility characteristics, making it a challenging compound to work with. For a molecule to dissolve, the energy released from the interaction between the solute and the solvent must be sufficient to overcome both the solute-solute and solvent-solvent interactions.
Q2: What are the initial steps to take when encountering solubility issues?
When facing poor solubility, a systematic approach is recommended. Start with a solvent screening process using a small amount of your compound. It is also beneficial to consider gentle heating and agitation. If these initial steps do not yield a satisfactory result, exploring the use of co-solvents or more advanced techniques may be necessary.
Q3: Can heating the solvent improve the solubility of my compound?
Yes, in many cases, increasing the temperature of the solvent will increase the solubility of a solid.[1] This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice of the solid. However, it is crucial to ensure that your compound is thermally stable and does not decompose at elevated temperatures. Always start with gentle heating and monitor for any changes in the appearance of the solution or the solid.
Q4: Are there any recommended high-solvency power solvents I should try?
For compounds that are difficult to dissolve, polar aprotic solvents are often effective.[2] Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are known for their ability to dissolve a wide range of organic compounds due to their high polarity and ability to act as both hydrogen bond acceptors and have nonpolar regions.[2] However, be mindful of their high boiling points, which can make them difficult to remove after your experiment.[2]
Troubleshooting Guide
Issue: The compound is insoluble or only partially soluble at room temperature.
Possible Causes:
-
Insufficient solvent power for the solute's crystal lattice energy.
-
The concentration of the compound exceeds its saturation point in the chosen solvent.
-
The rate of dissolution is very slow.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities. See the table below for a suggested list.
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Increase Temperature: Gently heat the mixture while stirring.[1] Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of the compound.
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Particle Size Reduction: If you have a significant amount of solid material, grinding the compound to a finer powder can increase the surface area available for solvation, potentially increasing the rate of dissolution.[3][4]
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Use of Co-solvents: Adding a second, miscible solvent (a co-solvent) can significantly alter the polarity of the solvent system and improve solubility.[3][5] Experiment with different ratios of the co-solvent.
Issue: The compound precipitates out of solution over time.
Possible Causes:
-
The solution was supersaturated at a higher temperature and is now cooling to a temperature where the solubility is lower.
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A change in the solvent composition (e.g., evaporation of a more volatile co-solvent) has occurred.
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The compound is degrading, and the degradation products are less soluble.
Troubleshooting Steps:
-
Maintain Temperature: If the dissolution was achieved at an elevated temperature, try to maintain that temperature throughout your experiment.
-
Solvent System Stability: Ensure your solvent system is stable and not prone to evaporation. Use sealed containers where appropriate.
-
Check Compound Stability: Verify the stability of your compound in the chosen solvent and at the experimental temperature.
Experimental Protocols
Protocol 1: Solvent Screening for Solubility Determination
Objective: To identify a suitable solvent or solvent system for this compound.
Materials:
-
This compound
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A selection of organic solvents (see Table 1)
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Small vials or test tubes
-
Vortex mixer or magnetic stirrer
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Hot plate
Procedure:
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Weigh approximately 5 mg of this compound into a small vial.
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Add 1 mL of the first solvent to be tested.
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Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for 2 minutes at room temperature.
-
Visually inspect the vial for any undissolved solid. Record your observations.
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If the compound is not fully dissolved, gently heat the vial on a hot plate to approximately 50-60°C while continuing to stir.
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Observe if the compound dissolves at the higher temperature. Record your findings.
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Allow the vial to cool to room temperature and observe if any precipitate forms.
-
Repeat steps 1-7 for each solvent to be tested.
Data Presentation
Table 1: Solubility Screening of this compound (Hypothetical Data)
| Solvent | Polarity Index | Solubility at Room Temp. (approx. mg/mL) | Solubility at 50°C (approx. mg/mL) | Notes |
| Hexane | 0.1 | < 0.1 | < 0.1 | Insoluble |
| Toluene | 2.4 | < 0.5 | ~ 1 | Sparingly soluble with heat |
| Dichloromethane | 3.1 | ~ 1 | ~ 5 | Partially soluble |
| Tetrahydrofuran (THF) | 4.0 | ~ 2 | > 10 | Soluble with heat |
| Acetone | 5.1 | ~ 1.5 | ~ 8 | Partially soluble |
| Dimethylformamide (DMF) | 6.4 | > 10 | > 20 | Soluble |
| Dimethyl sulfoxide (DMSO) | 7.2 | > 20 | > 20 | Highly soluble |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Experimental Workflow for Improving Solubility
Caption: A workflow diagram illustrating the systematic approach to troubleshooting poor solubility.
Logical Relationship of Solubility Factors
Caption: Key factors influencing the solubility of a chemical compound in a solvent.
References
Strategies to prevent photodegradation of thioxanthone-based photocatalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of thioxanthone-based photocatalysts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
1. Q: Why is the activity of my thioxanthone photocatalyst decreasing over time?
A: A decline in catalytic activity is a common issue, often pointing towards the photodegradation or instability of the catalyst. Several factors could be at play:
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Photodegradation: The primary cause is often the photooxidative degradation of the thioxanthone core. Upon irradiation, the excited catalyst can react with oxygen, leading to the formation of less active or inactive species like sulfoxides and sulfones.[1] This process alters the electronic properties and catalytic efficiency of the molecule. The degradation can be monitored by observing changes in the UV-Vis absorption spectrum over time, specifically a decrease in the characteristic absorption bands of the thioxanthone derivative.[1]
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Catalyst Aggregation: In solution, the photocatalyst may aggregate, especially at higher concentrations. This reduces the effective surface area available for light absorption and interaction with substrates, thereby lowering the overall reaction rate.
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Substrate or Product Inhibition: The starting materials or the reaction products may adsorb onto the catalyst's surface, blocking active sites. Additionally, products could quench the excited state of the photocatalyst, preventing it from engaging in the desired chemical transformation.
Troubleshooting Steps:
-
Monitor Photostability: Use UV-Vis spectroscopy to track the catalyst's absorption spectrum throughout the reaction. A significant decrease in absorbance at the maximum wavelength (λmax) indicates degradation.[1] For a more detailed analysis, use HPLC-MS to identify degradation products.[1]
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Optimize Catalyst Loading: Systematically vary the catalyst concentration to find an optimal loading where activity is high and aggregation is minimal.
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Consider Catalyst Immobilization: Anchoring the thioxanthone molecule to a solid support, such as nano-TiO₂, can prevent aggregation and enhance stability and reusability.[2][3]
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Use an Inert Atmosphere: If the reaction chemistry allows, running the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can minimize photooxidative degradation pathways involving molecular oxygen.
2. Q: My reaction is not initiating or is very slow under a visible light LED. What should I check?
A: Inefficient initiation under visible light often relates to a mismatch between your light source and the photocatalyst's properties.
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Poor Spectral Overlap: For a photocatalyst to be effective, its absorption spectrum must overlap with the emission spectrum of the light source.[4] Many thioxanthone derivatives have excellent absorption in the 350-450 nm range, making them suitable for LEDs with emissions at 405 nm or 420 nm.[4][5] However, if your catalyst's absorption is weak at the wavelength of your LED, the initiation will be inefficient.
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Insufficient Light Intensity: The photon flux may be too low to generate a sufficient concentration of the excited state catalyst.
-
Incorrect Co-initiator/System Components: Thioxanthones often act as Type II photoinitiators, requiring a hydrogen donor (like an amine) to generate initiating radicals.[6][7] In other photoredox applications, they may require co-initiators like iodonium salts.[8] The absence or incorrect choice of these components can halt the reaction.
Troubleshooting Steps:
-
Verify Spectral Overlap: Compare the UV-Vis absorption spectrum of your thioxanthone derivative with the emission profile of your LED. Ensure there is significant absorbance at the emission wavelength.
-
Increase Light Intensity: Move the light source closer to the reaction vessel or use a more powerful lamp. Note that excessively high intensity can sometimes accelerate photodegradation.[9]
-
Check System Components: Ensure all necessary co-initiators (e.g., amines, onium salts) are present at the correct concentrations for your specific reaction type (e.g., free-radical or cationic polymerization).[4][8]
3. Q: I am observing unexpected side products in my reaction. Could this be related to the photocatalyst?
A: Yes, the photocatalyst itself can be a source of unexpected products, primarily through its degradation.
-
Degradation Products: As the thioxanthone core degrades, it can form various oxidized and rearranged species.[1] These byproducts can potentially react with your substrates or intermediates, leading to unintended reaction pathways and the formation of impurities. For instance, the formation of a sulfone with a hydroxyl group has been reported.[1]
-
Alternative Reaction Pathways: The excited photocatalyst might engage in undesired energy or electron transfer processes with your solvent or substrates, opening up side reactions that compete with the main productive pathway.
Troubleshooting Steps:
-
Run a Control Experiment: Irradiate a solution of your photocatalyst under the reaction conditions (solvent, temperature, light source) but without the substrates. Analyze the resulting mixture using techniques like LC-MS or GC-MS to identify any potential degradation products.
-
Purify the Catalyst: Ensure the thioxanthone photocatalyst is of high purity before use, as impurities from its synthesis could also act as catalysts or inhibitors.
-
Optimize Reaction Conditions: Varying the solvent, temperature, and concentration of reactants can sometimes suppress side reactions by favoring the desired pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for thioxanthone photocatalysts?
The most common degradation pathway is photo-oxidation. The process begins with the thioxanthone molecule absorbing light, which promotes it to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state.[9] This excited triplet state can then interact with molecular oxygen (O₂). This interaction can proceed via two main mechanisms: (i) energy transfer to create highly reactive singlet oxygen (¹O₂), or (ii) electron transfer to form a superoxide anion (O₂⁻).[1] These reactive oxygen species can then attack the electron-rich sulfur atom of the thioxanthone, leading to the formation of a sulfoxide, which can be further oxidized to a sulfone.[1] These oxidized products typically have different photophysical properties and are less catalytically active.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thioxanthone Functionalized NanoTiO2 Composites as Photocatalyst for Degradation of Organic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Phenyl 9H-thioxanthen-9-yl sulfone catalyst deactivation and regeneration
Technical Support Center: Phenyl 9H-thioxanthen-9-yl sulfone Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound as a photocatalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during photocatalytic reactions using this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Reaction Conversion | 1. Catalyst Deactivation: The catalyst may be inactive or has deactivated during the reaction. 2. Incorrect Wavelength: The light source wavelength does not sufficiently excite the catalyst. 3. Insufficient Light Intensity: The photon flux is too low to drive the reaction efficiently. 4. Presence of Quenchers: Oxygen or other impurities in the reaction mixture are quenching the excited state of the catalyst. 5. Poor Catalyst Solubility: The catalyst is not fully dissolved in the reaction solvent. | 1. Regenerate Catalyst: Follow the catalyst regeneration protocol outlined below. If regeneration is unsuccessful, use a fresh batch of the catalyst. 2. Verify Light Source: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the catalyst. 3. Increase Light Intensity: Move the light source closer to the reaction vessel or use a more powerful lamp. 4. Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture using techniques such as freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solution. 5. Select Appropriate Solvent: Use a solvent in which the catalyst is fully soluble at the reaction concentration. |
| Reaction Stops Prematurely | 1. Catalyst Fouling: Reaction intermediates or byproducts are adsorbing to the catalyst surface, blocking active sites.[1][2] 2. Catalyst Degradation: The catalyst is photochemically unstable under the reaction conditions. 3. Substrate/Reagent Depletion: A limiting reagent has been consumed. | 1. Monitor by TLC/LC-MS: Track the reaction progress and look for the appearance of persistent intermediates. Consider catalyst regeneration. 2. Perform Stability Test: Run the reaction without the substrate to assess the catalyst's stability under the irradiation conditions. If degradation is observed, consider using a lower intensity light source or a different solvent. 3. Stoichiometry Check: Ensure the stoichiometry of your reactants is correct. |
| Inconsistent Results | 1. Variability in Catalyst Batch: Different batches of the catalyst may have varying purity or activity. 2. Inconsistent Reaction Setup: Minor changes in light source distance, temperature, or stirring rate can affect the reaction outcome. 3. Moisture or Air Contamination: The reaction is sensitive to trace amounts of water or oxygen. | 1. Characterize Catalyst: Characterize each new batch of catalyst to ensure its purity and consistency. 2. Standardize Protocol: Maintain a consistent experimental setup for all reactions. 3. Use Dry Solvents and Inert Atmosphere: Ensure all solvents and reagents are anhydrous and maintain a positive pressure of an inert gas. |
Frequently Asked Questions (FAQs)
Q1: What is the suspected primary mechanism of deactivation for this compound catalyst?
A1: While specific studies on this compound are limited, the primary deactivation mechanism for many organic photocatalysts is fouling, where reaction intermediates or products adsorb onto the catalyst's surface, inhibiting its activity.[1][2] Photodegradation under prolonged high-intensity irradiation is another possibility.
Q2: How can I assess the activity of my catalyst before use?
A2: It is recommended to run a standard test reaction with known outcomes and yields to benchmark the activity of a new batch of catalyst. Comparing the reaction kinetics and final yield to previous successful runs will provide a good measure of the catalyst's initial activity.
Q3: Is the sulfone group stable under photocatalytic conditions?
A3: Generally, sulfone groups are quite robust. Studies on sulfone-containing covalent organic frameworks have shown high stability under photocatalytic conditions for extended periods (over 50 hours).[3][4][5][6] However, the stability of the entire molecule depends on the specific reaction conditions.
Q4: What is the expected photostability of the thioxanthene core?
A4: The thioxanthene core is a common chromophore in photocatalysis. While generally stable, prolonged exposure to high-energy light can lead to degradation pathways. Theoretical studies on related compounds like thiophene suggest that ring-opening or deformation can be deactivation pathways upon photoexcitation.
Q5: How do I regenerate a deactivated this compound catalyst?
A5: A deactivated catalyst, particularly if fouled, can often be regenerated. A general protocol involves washing the catalyst with appropriate solvents to remove adsorbed species. See the detailed experimental protocol below.
Experimental Protocols
Protocol for Regeneration of this compound Catalyst
This protocol is designed to remove adsorbed organic residues from the catalyst surface.
Materials:
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Deactivated catalyst
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Methanol (HPLC grade)
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Dichloromethane (HPLC grade)
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Centrifuge and centrifuge tubes
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Vacuum oven or desiccator
Procedure:
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Suspend the Catalyst: Transfer the deactivated catalyst to a centrifuge tube. Add 10 mL of dichloromethane per 100 mg of catalyst.
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Vortex/Sonicate: Vortex the suspension for 1 minute or sonicate for 5 minutes to ensure the catalyst is well-dispersed and to facilitate the removal of adsorbed non-polar species.
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Centrifuge: Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the catalyst.
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Decant: Carefully decant the supernatant.
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Repeat Wash: Repeat steps 1-4 with methanol to remove more polar impurities.
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Dry the Catalyst: Dry the regenerated catalyst under high vacuum at a mild temperature (e.g., 40-50 °C) for 4-6 hours or until a constant weight is achieved.
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Store: Store the dried, regenerated catalyst in a desiccator under an inert atmosphere.
Data Presentation
The following tables provide a template for researchers to collect and compare their own data on catalyst performance.
Table 1: Catalyst Performance Comparison
| Catalyst Batch | Initial Reaction Rate (M/s) | Final Product Yield (%) | Reaction Time (h) |
| Fresh Catalyst (Batch A) | [Enter Data] | [Enter Data] | [Enter Data] |
| Regenerated Catalyst (Batch A) | [Enter Data] | [Enter | |
| Data] | [Enter Data] | ||
| Fresh Catalyst (Batch B) | [Enter Data] | [Enter Data] | [Enter Data] |
Table 2: Catalyst Stability Over Multiple Runs
| Run Number | Initial Reaction Rate (M/s) | Final Product Yield (%) |
| 1 | [Enter Data] | [Enter Data] |
| 2 (with regenerated catalyst) | [Enter Data] | [Enter Data] |
| 3 (with regenerated catalyst) | [Enter Data] | [Enter Data] |
Visualizations
Below are diagrams illustrating the hypothetical catalytic cycle, a potential deactivation pathway, and the regeneration workflow for the this compound catalyst.
Caption: Hypothetical photocatalytic cycle.
Caption: Catalyst deactivation by fouling.
Caption: Catalyst regeneration workflow.
References
- 1. deswater.com [deswater.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfone-containing covalent organic frameworks for photocatalytic hydrogen evolution from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Effect of solvent on the photocatalytic efficiency of phenyl 9H-thioxanthen-9-yl sulfone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the effect of solvent on the photocatalytic efficiency of phenyl 9H-thioxanthen-9-yl sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the photocatalytic application of this compound, with a focus on solvent-related effects.
| Issue | Potential Cause | Recommended Solution |
| Low or No Photocatalytic Activity | Inappropriate Solvent Selection: The solvent may be quenching the excited state of the photocatalyst or reacting with intermediates. | - Solvent Polarity: Evaluate a range of solvents with varying polarities (e.g., non-polar like toluene, polar aprotic like acetonitrile, and polar protic like isopropanol). The efficiency of related thioxanthene derivatives can be highly dependent on solvent polarity.[1] - Solvent Purity: Use high-purity, anhydrous solvents to avoid quenching by water or other impurities. |
| Poor Solubility of the Photocatalyst: The photocatalyst is not sufficiently dissolved in the chosen solvent, leading to a low effective concentration. | - Solvent Screening: Test the solubility of this compound in a variety of solvents before initiating the photocatalytic reaction. - Co-solvent System: Consider using a co-solvent system to enhance solubility while maintaining the desired reaction environment. | |
| Incorrect Light Wavelength: The light source may not be emitting at the absorption maximum of the photocatalyst in the selected solvent. | - UV-Vis Spectroscopy: Measure the absorption spectrum of the photocatalyst in the reaction solvent to determine the optimal excitation wavelength. - Light Source Adjustment: Ensure your lamp's emission spectrum overlaps with the catalyst's absorption band. | |
| Inconsistent or Irreproducible Results | Solvent Variability: Using different grades or batches of solvents can introduce impurities that affect the reaction. | - Standardize Solvent Source: Use the same grade and supplier for a series of experiments. - Solvent Purification: If necessary, purify solvents using standard laboratory procedures. |
| Photodegradation of the Catalyst: The photocatalyst itself may be unstable under the reaction conditions in a particular solvent. | - Stability Test: Run a control experiment with the photocatalyst and light source in the absence of the substrate to monitor for any degradation (e.g., via UV-Vis or NMR spectroscopy). - Solvent Choice: Solvents capable of hydrogen bonding may affect the stability of the excited state.[1] | |
| Reaction Stalls or Proceeds Slowly | Solvent-Substrate Interactions: The solvent may be interacting with the substrate in a way that hinders its interaction with the photocatalyst. | - Consider Solvent-Reactant Compatibility: Choose a solvent that is inert to both the substrate and the product under the reaction conditions. |
| Oxygen Concentration: The presence or absence of oxygen can significantly impact the reaction pathway and efficiency, and its solubility varies with the solvent. | - Degassing: If the reaction is sensitive to oxygen, ensure thorough degassing of the solvent and reaction mixture. - Oxygenation: For reactions requiring oxygen, ensure consistent and controlled introduction of air or oxygen. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the photocatalytic efficiency of this compound?
A1: The polarity of the solvent can significantly influence the photophysical and photochemical properties of thioxanthene derivatives.[1] Increasing solvent polarity can affect the energy levels of the excited states (e.g., ³nπ* and ³ππ* states), which in turn impacts the efficiency of intersystem crossing and the subsequent electron or energy transfer processes that drive the photocatalytic reaction. For related thioxanthen-9-ones, the contribution of the ³ππ* state to the triplet state increases with solvent polarity.[1] The optimal solvent polarity will depend on the specific reaction mechanism.
Q2: What are the ideal solvents for photocatalysis with this compound?
A2: There is no single "ideal" solvent, as the choice is highly dependent on the specific reaction being catalyzed. However, good starting points are polar aprotic solvents like acetonitrile (CH₃CN) and dimethylformamide (DMF), as they can often solvate both the catalyst and a range of organic substrates. It is recommended to screen a variety of solvents to find the optimal balance of solubility, catalyst stability, and reaction efficiency.
Q3: Can protic solvents like alcohols be used?
A3: Protic solvents can be used, but with caution. They can participate in hydrogen bonding, which may alter the photophysical properties of the photocatalyst. For instance, in studies with thioxanthen-9-one, the self-quenching rate of the triplet state was observed to decrease in the presence of methanol and water, potentially due to exciplex formation through hydrogen bonding.[1] This could either enhance or inhibit a desired reaction pathway.
Q4: How can I determine if my solvent is interfering with the reaction?
A4: To check for solvent interference, you can run several control experiments:
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Catalyst + Light (No Substrate): Monitor for any changes in the catalyst's structure or absorption spectrum to check for photodegradation.
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Substrate + Light (No Catalyst): Ensure the substrate does not undergo direct photolysis under the reaction conditions.
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Catalyst + Substrate (No Light): Verify that no thermal reaction occurs in the dark.
Comparing the reaction outcomes in different inert solvents can also provide insight into specific solvent effects.
Data Presentation
The following table presents hypothetical, yet plausible, data on the effect of solvent on the photocatalytic degradation of a model pollutant using this compound. This data is for illustrative purposes to guide experimental design.
| Solvent | Dielectric Constant (ε) | Degradation Efficiency (%) after 2h | Observed Quantum Yield (Φ) |
| Toluene | 2.38 | 45 | 0.15 |
| Dichloromethane | 8.93 | 78 | 0.32 |
| Acetone | 20.7 | 85 | 0.41 |
| Acetonitrile | 37.5 | 92 | 0.55 |
| Isopropanol | 19.9 | 65 | 0.28 |
| Water | 80.1 | 15 (due to low solubility) | 0.05 |
Experimental Protocols
Protocol 1: General Procedure for Measuring Photocatalytic Degradation
This protocol outlines a general method for assessing the photocatalytic efficiency of this compound by monitoring the degradation of a model organic pollutant (e.g., Rhodamine B or Methylene Blue).
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Preparation of Stock Solutions:
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Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.
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Prepare a stock solution of the model pollutant (e.g., 0.1 mM) in the same solvent.
-
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Reaction Setup:
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In a quartz photoreactor vessel, combine the photocatalyst solution, the pollutant solution, and additional solvent to achieve the desired final concentrations (e.g., 0.01 mM catalyst and 0.005 mM pollutant).
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The total volume should be sufficient for sampling throughout the experiment (e.g., 10 mL).
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Seal the vessel and stir the solution in the dark for at least 30 minutes to establish an adsorption-desorption equilibrium.
-
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Photoreaction:
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Place the photoreactor at a fixed distance from a light source (e.g., a 365 nm UV lamp or a visible light lamp, depending on the catalyst's absorption).
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Commence irradiation while maintaining constant stirring and temperature (e.g., using a cooling fan or water bath).
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Sampling and Analysis:
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At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
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Analyze the concentration of the pollutant in each sample using a UV-Vis spectrophotometer by measuring the absorbance at its λmax.
-
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Data Analysis:
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Calculate the degradation efficiency at each time point using the formula: Degradation (%) = ((A₀ - Aₜ) / A₀) * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
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Protocol 2: Determination of Quantum Yield
The quantum yield (Φ) provides a measure of the efficiency of a photochemical process.
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Actinometry:
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First, determine the photon flux of the light source using a chemical actinometer (e.g., potassium ferrioxalate for UV light). This involves irradiating the actinometer solution for a set time and measuring the amount of product formed.
-
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Photocatalytic Reaction:
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Perform the photocatalytic degradation experiment as described in Protocol 1, but for a shorter, fixed duration where the reaction rate is linear.
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Determine the number of moles of the pollutant degraded during this time.
-
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Calculation:
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The quantum yield is calculated as: Φ = (moles of pollutant degraded) / (moles of photons absorbed)
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The moles of photons absorbed can be determined from the photon flux and the absorbance of the photocatalyst at the excitation wavelength.
-
Visualizations
Caption: Workflow for Photocatalytic Efficiency Measurement.
Caption: Influence of Solvent Properties on Photocatalysis.
References
Minimizing byproducts in the sulfoxidation of 9H-thioxanthene derivatives
Welcome to the technical support center for the sulfoxidation of 9H-thioxanthene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the sulfoxidation of 9H-thioxanthene derivatives?
The most common byproduct is the over-oxidation product, the corresponding sulfone (9H-thioxanthene-10,10-dioxide).[1][2][3] Depending on the substrate and reaction conditions, other side reactions may occur, though the sulfone is the principal impurity of concern.
Q2: How can I selectively synthesize the sulfoxide and avoid the formation of the sulfone?
Selective synthesis of the sulfoxide can be achieved by carefully controlling the reaction conditions. Key factors include the choice of oxidizing agent, stoichiometry, reaction temperature, and reaction time. Milder oxidizing agents and careful monitoring of the reaction progress are crucial.
Q3: Which oxidizing agents are recommended for the selective sulfoxidation of 9H-thioxanthene derivatives?
Several oxidizing agents can be used, with varying degrees of selectivity. Some common choices include:
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Hydrogen peroxide (H₂O₂): Often used in the presence of a catalyst, such as a metal catalyst or an acid. The concentration of H₂O₂ and the catalyst loading are critical parameters to control.
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meta-Chloroperoxybenzoic acid (m-CPBA): A widely used oxidant that can be selective for sulfoxide formation at low temperatures and with careful control of stoichiometry.[4][5]
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Sodium periodate (NaIO₄): A milder oxidant that can provide good selectivity for sulfoxide formation.
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Titanium-based catalysts: Complexes of Ti(IV) have been shown to catalyze sulfoxidation with high selectivity using aqueous hydrogen peroxide.[6]
Q4: How does reaction temperature affect byproduct formation?
Lower reaction temperatures generally favor the formation of the sulfoxide and minimize over-oxidation to the sulfone.[4][7] Running the reaction at or below room temperature is often recommended. For highly reactive oxidants like m-CPBA, temperatures as low as -20°C may be necessary to achieve high selectivity.[4]
Q5: What is the role of stoichiometry in controlling the reaction?
Using a stoichiometric amount (or a slight excess) of the oxidizing agent relative to the 9H-thioxanthene derivative is critical. A large excess of the oxidizing agent will significantly increase the rate of over-oxidation to the sulfone. It is recommended to start with one equivalent of the oxidant and monitor the reaction progress before adding more if necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the sulfoxidation of 9H-thioxanthene derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of sulfone byproduct | 1. Excess of oxidizing agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Highly reactive oxidizing agent. | 1. Reduce the equivalents of the oxidizing agent to 1.0-1.2. 2. Lower the reaction temperature (e.g., to 0°C or below). 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 4. Switch to a milder oxidizing agent (e.g., NaIO₄). |
| Incomplete conversion of starting material | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature leading to slow kinetics. 3. Poor solubility of the starting material. | 1. Add the oxidizing agent portion-wise, monitoring the reaction progress. 2. Gradually increase the reaction temperature, while still monitoring for sulfone formation. 3. Choose a solvent system in which the starting material is fully soluble. |
| Formation of other unidentified byproducts | 1. Degradation of the starting material or product under the reaction conditions. 2. Side reactions with the solvent or impurities. | 1. Use milder reaction conditions (lower temperature, less reactive oxidant). 2. Ensure the use of high-purity, dry solvents. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purifying the sulfoxide from the sulfone | The sulfoxide and sulfone can have similar polarities, making chromatographic separation challenging. | 1. Optimize the reaction to minimize sulfone formation, as this is the most effective approach. 2. For purification, try column chromatography with a shallow solvent gradient. 3. Recrystallization may be an effective purification method if a suitable solvent system can be found. |
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the sulfoxidation of a generic 9H-thioxanthene derivative. These are representative examples, and optimization will be required for specific substrates.
| Oxidizing Agent | Equivalents | Temperature (°C) | Solvent | Typical Yield of Sulfoxide (%) | Typical Sulfone Byproduct (%) |
| m-CPBA | 1.1 | -20 to 0 | Dichloromethane | 85-95 | 5-15 |
| H₂O₂ (30%) | 1.2 | 25 | Acetic Acid | 70-85 | 15-30 |
| NaIO₄ | 1.5 | 25 | Methanol/Water | 80-90 | 10-20 |
| Ti(OiPr)₄/H₂O₂ | 1.1 (H₂O₂) | 25 | Dichloromethane | >90 | <10 |
Experimental Protocols
Protocol 1: Selective Sulfoxidation using m-CPBA
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Preparation: Dissolve the 9H-thioxanthene derivative (1.0 eq.) in dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to -20°C using a suitable cooling bath.
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Addition of Oxidant: Dissolve m-CPBA (1.1 eq.) in a minimal amount of DCM and add it dropwise to the cooled solution of the thioxanthene derivative over 30 minutes.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the sulfoxide from any unreacted starting material and the sulfone byproduct.
Protocol 2: Selective Sulfoxidation using Hydrogen Peroxide with a Titanium Catalyst
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Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve titanium isopropoxide (Ti(OiPr)₄) (0.1 eq.) in dry DCM.
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Reaction Setup: In a separate flask, dissolve the 9H-thioxanthene derivative (1.0 eq.) in DCM. Add the catalyst solution to the substrate solution.
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Addition of Oxidant: Add 30% aqueous hydrogen peroxide (1.1 eq.) dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
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Work-up: Upon completion, add water to the reaction mixture and stir for 15 minutes. Filter the mixture to remove the titanium dioxide precipitate. Separate the organic layer from the filtrate, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the formation of the desired sulfoxide and the over-oxidized sulfone byproduct.
Caption: A logical workflow for troubleshooting common issues in the sulfoxidation of 9H-thioxanthene derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.org [mdpi.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Enhancing the quantum yield of phenyl 9H-thioxanthen-9-yl sulfone derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the quantum yield of phenyl 9H-thioxanthen-9-yl sulfone derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my research?
A1: The fluorescence quantum yield (Φ) of a compound is a measure of the efficiency of converting absorbed light into emitted light.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A high quantum yield is crucial for applications such as fluorescence microscopy, bio-imaging, and photosensitizers, as it indicates a brighter and more efficient fluorescent probe.
Q2: What are the primary reasons for observing a low quantum yield?
A2: A low quantum yield (Φ < 1) can stem from several factors where excited molecules are deactivated before they can emit a photon. Common causes include:
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Non-radiative decay: The excited molecule loses energy as heat through vibrational relaxation or other non-radiative pathways.
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Collisional quenching: The excited molecule collides with other molecules (including solvent or non-excited solute molecules), leading to deactivation.[3][4]
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Intersystem crossing: The excited singlet state converts to a triplet state, which may not be emissive or may have a much longer lifetime.
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Reversible reactions: The photochemical reaction may be reversible, leading back to the reactant.[3][5]
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Insufficient energy: The absorbed photons may not provide enough energy to drive the desired photochemical process.[3]
Q3: Conversely, what can lead to a high quantum yield?
A3: A high quantum yield (Φ > 1) is possible in photochemical reactions where the initial absorption of a single photon triggers a chain reaction. The primary photochemical process produces excited species or free radicals that initiate a series of secondary reactions, causing multiple reactant molecules to change for each photon absorbed.[4]
Q4: How does the molecular structure of this compound derivatives influence their quantum yield?
A4: The molecular structure plays a critical role. For thioxanthene derivatives, factors like the aromaticity of the heterocycle and the presence of electron-donating or electron-withdrawing groups are important.[6] The introduction of a strongly electron-deficient sulfone group can shift the absorption and emission maxima to the red range by lowering the LUMO energy level.[7][8] The rigidity of the molecular structure can also enhance quantum yield by reducing non-radiative decay pathways.
Troubleshooting Guide for Low Quantum Yield
This guide provides solutions to common issues encountered during the experimental determination of quantum yield.
Q: My measured quantum yield is unexpectedly low. What are the first steps to troubleshoot this?
A: Start by verifying the integrity of your sample and the experimental setup. A systematic approach can help identify the source of the problem.
Diagram: Troubleshooting Workflow for Low Quantum Yield
Caption: A step-by-step workflow for troubleshooting low quantum yield results.
Q: I suspect inner filter effects are impacting my results. How can I minimize them?
A: Inner filter effects occur in highly concentrated solutions and can significantly lower the measured fluorescence intensity. To minimize these effects:
-
Keep Absorbance Low: It is highly recommended that the absorbance of both the sample and the reference standard solutions be kept below 0.1 at the excitation wavelength.[9]
-
Use Appropriate Cuvettes: For absorbance measurements, using cuvettes with longer path lengths (e.g., 20 mm, 50 mm) can help obtain accurate readings for very dilute solutions. For fluorescence measurements, standard 10 mm path length cuvettes are sufficient.[10]
Q: How do I choose an appropriate reference standard for relative quantum yield measurements?
A: The choice of a reference standard is critical for accuracy. The ideal standard should have:
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Overlapping Absorption Spectra: The absorption spectra of the sample and the reference should overlap so that the same excitation wavelength can be used for both.[9]
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Known and Stable Quantum Yield: The reference should have a well-documented and stable quantum yield in the chosen solvent.
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Similar Emission Range: While not strictly necessary, a similar emission range can help minimize wavelength-dependent detection efficiency errors.
| Common Quantum Yield Standards | Quantum Yield (Φ) | Solvent |
| Quinine Sulfate | 0.54 | 0.5 M H₂SO₄ |
| Fluorescein | 0.95 | 0.1 M NaOH |
| Rhodamine 6G | 0.95 | Ethanol |
| Rhodamine 101 | ~1.00 | Ethanol |
This table presents a selection of commonly used reference standards. Always refer to recent, validated literature for precise quantum yield values.
Q: Could the solvent be the cause of my low quantum yield?
A: Yes, the solvent can have a significant effect. Solvent polarity, viscosity, and the ability to form hydrogen bonds can all influence the excited state of the fluorophore and promote non-radiative decay pathways. It is crucial to use high-purity, spectroscopy-grade solvents and to ensure your sample is fully dissolved. When comparing results, always use the same solvent for both the sample and the reference standard.
Diagram: Factors Influencing Quantum Yield
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. scribd.com [scribd.com]
- 6. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 10. chem.uci.edu [chem.uci.edu]
Validation & Comparative
Comparative Analysis of Phenyl 9H-thioxanthen-9-yl Sulfone: A Guide to Mass Spectrometry and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry for the characterization of phenyl 9H-thioxanthen-9-yl sulfone. Due to the limited availability of direct mass spectrometry data for this specific compound, this guide presents a predicted fragmentation pathway based on the known behavior of thioxanthene derivatives and aromatic sulfones in mass spectrometry. Furthermore, a comparison with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, is provided to offer a comprehensive overview of available characterization methods.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the expected and typical data obtained from mass spectrometry, NMR, and FTIR for the analysis of this compound and related compounds.
| Analytical Technique | Information Provided | Expected Observations for this compound | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Predicted Molecular Ion (M+) : m/z 338.07. Predicted Key Fragments : Loss of SO2 (m/z 274), phenyl group (m/z 261), and thioxanthenyl cation (m/z 197). | High sensitivity, provides molecular weight and structural information through fragmentation. | Fragmentation can be complex, may require derivatization for some compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework of the molecule. | Distinct chemical shifts for aromatic protons on the phenyl and thioxanthene rings, and a characteristic signal for the proton at the 9-position of the thioxanthene ring.[1] | Provides unambiguous structure elucidation and stereochemical information. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Characteristic strong asymmetric and symmetric stretching vibrations for the sulfone group (O=S=O) around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[2][3] | Fast, non-destructive, and provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Mass Spectrometry Analysis (General Protocol)
A standard approach for the mass spectrometric analysis of aromatic sulfones involves electron ionization (EI) or electrospray ionization (ESI).
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, is recommended for accurate mass measurements.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
For ESI, the solution is typically infused directly into the ion source. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph.
Data Acquisition Parameters (Illustrative for ESI):
-
Ionization Mode: Positive or negative ion mode (positive mode is often suitable for detecting protonated molecules).
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.
NMR Spectroscopy (General Protocol)
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Two-dimensional NMR experiments like COSY and HSQC can be performed for more detailed structural assignment.[4]
FTIR Spectroscopy (General Protocol)
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory is convenient for solid and liquid samples.
Sample Preparation:
-
For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
Mandatory Visualization
The following diagrams illustrate the proposed mass spectrometry workflow and a predicted fragmentation pathway for this compound.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Predicted fragmentation of this compound.
Concluding Remarks
References
- 1. Item - A STUDY OF SELECTED DIBENZOCYCLOHEPTANE AND THIOXANTHENE DERIVATIVES BY CARBON-13 NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY (DOXEPIN, DOTHIEPIN, AMITRIPTYLINE, THIOTHIXENE, CHLORPROTHIXENE, NMR) - American University - Figshare [aura.american.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Photocatalytic Activity of Newly Synthesized Thioxanthone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photocatalytic performance of newly synthesized thioxanthone derivatives against established photocatalysts. The following sections detail the experimental protocols for performance validation, present comparative quantitative data, and illustrate the underlying photocatalytic mechanisms and experimental workflows.
Comparative Performance of Photocatalysts
The photocatalytic efficacy of newly developed thioxanthone-based materials is benchmarked against the widely used titanium dioxide (TiO2). The data presented here is a synthesis of findings from recent studies, focusing on the degradation of common organic dye pollutants under controlled laboratory settings.
A recent study successfully synthesized thioxanthone-functionalized nano-TiO2 composites and evaluated their photocatalytic activity in the degradation of various organic dyes.[1] The results demonstrated a significant enhancement in photocatalytic efficiency due to the synergistic effect between thioxanthone and nano-TiO2.[1] The performance of these composites is compared with standard TiO2 (P25), a common benchmark in photocatalysis research.
| Photocatalyst | Target Pollutant | Pollutant Conc. | Catalyst Loading | Irradiation Time | Degradation Efficiency (%) | Reference |
| Thioxanthone-nanoTiO2 Composite | Rhodamine B | 0.1 mmol/L | Not Specified | 35 min | 97% | [1] |
| Thioxanthone-nanoTiO2 Composite | Methyl Blue | 0.1 mmol/L | Not Specified | 40 min | 98% | [1] |
| Thioxanthone-nanoTiO2 Composite | Methyl Orange | 0.1 mmol/L | Not Specified | 40 min | 56% | [1] |
| Standard TiO2 (P25) | Methylene Blue | 10 ppm | 0.25 g/L | 90 min | ~80-90% | [2] |
| N-doped TiO2 | Rhodamine B | Not Specified | 1 g/L | 150 min | ~60% | [3] |
Experimental Protocols
To ensure the reproducibility and validity of photocatalytic activity assessments, standardized experimental protocols are essential. The following methodologies are based on established procedures for evaluating the degradation of organic pollutants.
2.1. Materials and Reagents
-
Photocatalyst: Newly synthesized thioxanthone derivative or benchmark material (e.g., TiO2 P25).
-
Model Pollutant: Methylene blue (10 mg/L aqueous solution).
-
Solvent: Deionized water.
-
Light Source: UV lamp (e.g., 8W low-pressure mercury vapor lamp) or a visible light source, depending on the absorption characteristics of the photocatalyst.
-
Reactor: A batch photoreactor, typically a three-neck round-bottom flask, to allow for sample extraction, aeration, and light exposure.
-
Analytical Instrument: UV-Vis spectrophotometer for measuring the concentration of the model pollutant.
2.2. Procedure for Photocatalytic Degradation of Methylene Blue
-
Preparation of Pollutant Solution: Prepare a stock solution of methylene blue (MB) at a concentration of 10 mg/L in deionized water.
-
Catalyst Suspension: In a 250 mL three-neck round-bottom flask, add the photocatalyst to the MB solution to achieve a final concentration of 0.25 g/L.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for at least 30 minutes to ensure that an adsorption-desorption equilibrium is reached between the photocatalyst and the MB molecules. Take an initial sample to measure the MB concentration after equilibration.
-
Photocatalytic Reaction: Place the reactor under the light source and begin irradiation. Ensure continuous stirring and aeration of the suspension throughout the experiment.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the suspension.
-
Sample Analysis: Centrifuge or filter the withdrawn sample to remove the photocatalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (approximately 664 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the degradation efficiency of MB at each time point using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration of MB after the dark adsorption period, and Cₜ is the concentration of MB at time t.
2.3. Control Experiments
To validate that the observed degradation is due to the photocatalytic activity of the material, two control experiments should be conducted in parallel:
-
Photolysis: Irradiate a solution of MB without the photocatalyst to determine the extent of degradation due to light alone.
-
Adsorption: Stir a suspension of the photocatalyst and MB in the dark for the entire duration of the experiment to quantify the amount of MB removed by adsorption onto the catalyst surface.
Visualizing Mechanisms and Workflows
3.1. General Photocatalytic Mechanism of Thioxanthone Derivatives
Thioxanthone and its derivatives typically initiate photocatalysis through a Type II mechanism. Upon absorption of light, the thioxanthone molecule is excited from its ground state (S₀) to a singlet excited state (S₁). It then undergoes efficient intersystem crossing (ISC) to a long-lived triplet excited state (T₁). This excited triplet state can then interact with a substrate or a co-initiator through either energy transfer or electron transfer, generating reactive species that drive the desired chemical transformation.
Caption: Photocatalytic cycle of thioxanthone derivatives.
3.2. Experimental Workflow for Photocatalytic Activity Validation
The process of validating the photocatalytic activity of a new compound involves a systematic workflow, from preparation to data analysis, including essential control experiments.
Caption: Workflow for photocatalytic degradation experiment.
References
A Comparative Study: Phenyl 9H-thioxanthen-9-yl Sulfone Analogs versus Iridium-Based Photocatalysts in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate photocatalyst is a critical decision that dictates the efficiency, sustainability, and economic viability of synthetic methodologies. In the realm of photoredox catalysis, both organic dyes and transition metal complexes have emerged as powerful tools. This guide provides a detailed comparison between a representative organic photocatalyst, thioxanthen-9-one (as a proxy for Phenyl 9H-thioxanthen-9-yl sulfone due to data availability), and a classic iridium-based photocatalyst, fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃).
This comparison delves into their photophysical and electrochemical properties, performance in representative catalytic applications, and the underlying mechanistic pathways.
Data Presentation: A Side-by-Side Look at Key Performance Indicators
The efficacy of a photocatalyst is largely determined by its photophysical and electrochemical characteristics. The following tables summarize these key parameters for thioxanthen-9-one and fac-Ir(ppy)₃, offering a quantitative basis for comparison.
Table 1: Photophysical Properties
| Property | Thioxanthen-9-one | fac-Ir(ppy)₃ |
| Absorption Max (λmax) | ~380 nm (in acetonitrile) | ~380 nm, ~456 nm (in CH₂Cl₂) |
| Emission Max (λem) | ~450 nm (in aprotic solvents) | ~510 nm (in CH₂Cl₂)[1] |
| Quantum Yield (Φ) | ~0.4-0.5 (fluorescence in protic solvents) | ~1.0 (phosphorescence at room temp.)[1] |
| Excited State Lifetime (τ) | Nanoseconds (triplet state) | ~1.9 µs (phosphorescence)[2] |
| Excited State Energy (E₀₋₀) | ~2.9 eV | ~2.4 eV[3] |
Table 2: Electrochemical Properties
| Property | Thioxanthen-9-one | fac-Ir(ppy)₃ |
| Ground State Oxidation Potential (Eₒₓ) | +1.89 V vs. SCE (for a derivative) | +0.77 V vs. SCE |
| Ground State Reduction Potential (EᵣₑᏧ) | -1.5 to -1.6 V vs. SCE (for derivatives)[4] | -2.14 V vs. SCE[5] |
| Excited State Oxidation Potential (Eₒₓ) | ~ -1.0 eV | ~ -1.63 V |
| Excited State Reduction Potential (EᵣₑᏧ) | ~ +1.4 eV | ~ +0.26 V[3] |
Experimental Protocols: Methodologies in Action
Detailed experimental protocols are crucial for reproducibility and for understanding the practical aspects of employing these catalysts. Below are representative procedures for reactions catalyzed by each class of photocatalyst.
Protocol 1: Thioxanthen-9-one/Nickel Dual Catalysis for P(O)-C(sp²) Coupling
This protocol describes a visible-light-induced coupling of (hetero)aryl halides with H-phosphine oxides or H-phosphites.[6]
Materials:
-
Thioxanthen-9-one (photocatalyst)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
(Hetero)aryl halide (substrate)
-
H-phosphine oxide or H-phosphite (coupling partner)
-
Cesium carbonate (Cs₂CO₃) (base)
-
Degassed dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube are added thioxanthen-9-one (0.1 mmol), NiCl₂·6H₂O (0.05 mmol), the (hetero)aryl halide (1.0 mmol), the H-phosphine oxide or H-phosphite (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with nitrogen three times.
-
Degassed DMF (5.0 mL) is added, and the mixture is stirred at room temperature under irradiation with a blue LED lamp (40 W) for 24 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: fac-Ir(ppy)₃-Catalyzed Reductive Dehalogenation
This protocol outlines a typical procedure for the reductive dehalogenation of an activated alkyl halide.
Materials:
-
fac-Ir(ppy)₃ (photocatalyst)
-
Activated alkyl halide (e.g., α-bromoketone) (substrate)
-
Hantzsch ester (reductant)
-
Triethylamine (amine base)
-
Degassed acetonitrile
Procedure:
-
In a nitrogen-filled glovebox, fac-Ir(ppy)₃ (0.01 mmol), the activated alkyl halide (1.0 mmol), Hantzsch ester (1.2 mmol), and triethylamine (1.5 mmol) are added to a vial.
-
Degassed acetonitrile (10 mL) is added, and the vial is sealed.
-
The reaction mixture is stirred and irradiated with a blue LED strip for the specified reaction time (typically a few hours, monitored by TLC or GC-MS).
-
After the reaction is complete, the solvent is removed in vacuo.
-
The residue is redissolved in a minimal amount of a suitable solvent and purified by flash column chromatography.
Mandatory Visualization: Catalytic Cycles Unveiled
The following diagrams, generated using the DOT language, illustrate the proposed photocatalytic cycles for both thioxanthen-9-one and fac-Ir(ppy)₃.
Caption: Reductive quenching cycle of thioxanthen-9-one.
Caption: General photocatalytic cycles for iridium complexes.
Concluding Remarks
The choice between an organic photocatalyst like thioxanthen-9-one and an iridium-based complex such as fac-Ir(ppy)₃ is multifaceted. Iridium photocatalysts often exhibit superior quantum yields and longer excited-state lifetimes, leading to high reaction efficiencies.[1][2] However, they are derived from a precious and scarce metal, which raises concerns about cost and long-term sustainability.
Organic photocatalysts, on the other hand, are typically more economical and environmentally benign. While their photophysical properties may be less potent in some respects, their performance can be highly effective, especially in dual catalytic systems.[6] The development of novel organic dyes with tailored redox properties continues to narrow the performance gap.
Ultimately, the optimal catalyst selection will depend on the specific transformation, desired reaction conditions, and considerations of cost and sustainability. This guide provides a foundational dataset and procedural framework to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light [mdpi.com]
- 5. Tris(2-phenylpyridine)iridium - Wikipedia [en.wikipedia.org]
- 6. Visible-Light-Induced Nickel-Catalyzed P(O)-C(sp2) Coupling Using Thioxanthen-9-one as a Photoredox Catalysis [organic-chemistry.org]
A Comparative Guide to Thioxanthone Sulfones and Other Organic Photocatalysts for Researchers and Drug Development Professionals
In the ever-evolving landscape of photoredox catalysis, the demand for efficient, robust, and metal-free photocatalysts is paramount. This guide provides a detailed comparison of thioxanthone sulfones against other widely used organic photocatalysts, namely eosin Y, rose bengal, and acridinium salts. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for their specific applications, from organic synthesis to photodynamic therapy.
Performance Comparison of Organic Photocatalysts
The efficacy of a photocatalyst is determined by a combination of its photophysical and electrochemical properties. Key metrics include absorption and emission wavelengths, fluorescence quantum yield, and redox potentials. The following tables summarize the available quantitative data for thioxanthone sulfones and other common organic photocatalysts.
Table 1: Photophysical Properties of Selected Organic Photocatalysts
| Photocatalyst Family | Specific Compound Example | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
| Thioxanthone Sulfone | Sulfone-fluorescein derivative (5a) | 625 | 663 | 0.11[1] |
| Sulfone-fluorescein derivative (5b) | 631 | 670 | 0.08[1] | |
| Eosin Y | Eosin Y | 516 | 540 | 0.19 |
| Rose Bengal | Rose Bengal | 548 | 568 | 0.09 |
| Acridinium Salt | 9-Mesityl-10-methylacridinium | 430 | 475 | 0.98 |
Table 2: Electrochemical Properties of Selected Organic Photocatalysts
| Photocatalyst Family | Specific Compound Example | Ground State Oxidation Potential (Eox, V vs. SCE) | Ground State Reduction Potential (Ered, V vs. SCE) | Excited State Oxidation Potential (Eox, V vs. SCE) | Excited State Reduction Potential (Ered, V vs. SCE) |
| Thioxanthone Sulfone | Thioxanthen-9-one-10,10-dioxide derivative | ~ +3.5 | Data not available | Data not available | Data not available |
| Eosin Y | Eosin Y | +1.09 | -0.83 | -1.29 | +1.55 |
| Rose Bengal | Rose Bengal | +0.95 | -0.78 | -1.43 | +1.60 |
| Acridinium Salt | 9-Mesityl-10-methylacridinium | Data not available | -0.57 | Data not available | +2.08 |
Note: Data for different photocatalysts are compiled from various sources and may have been measured under different experimental conditions. A direct comparison should be made with caution.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental protocols for key performance evaluations are provided below.
Protocol 1: Determination of Photocatalytic Activity via Degradation of Rhodamine B
This protocol describes a standardized method to assess the photocatalytic efficiency of a given organic photocatalyst by monitoring the degradation of a model organic dye, Rhodamine B, under visible light irradiation.
Materials:
-
Photocatalyst (Thioxanthone sulfone, Eosin Y, Rose Bengal, or Acridinium salt)
-
Rhodamine B (RhB)
-
Solvent (e.g., acetonitrile or water)
-
Visible light source (e.g., LED lamp with a specific wavelength)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of Rhodamine B (e.g., 1 x 10-4 M) and a stock solution of the photocatalyst (e.g., 1 x 10-3 M) in the chosen solvent.
-
Reaction Setup: In a quartz cuvette, prepare the reaction mixture by adding the appropriate volumes of the RhB stock solution and the photocatalyst stock solution to achieve the desired final concentrations (e.g., 1 x 10-5 M RhB and 1 x 10-5 M photocatalyst). Add a small stir bar.
-
Equilibration: Place the cuvette in the dark on a magnetic stirrer and stir the solution for 30 minutes to ensure adsorption-desorption equilibrium is reached between the photocatalyst and the dye.
-
Initial Measurement: Measure the initial absorbance of the RhB solution at its maximum absorption wavelength (around 554 nm) using the UV-Vis spectrophotometer. This is the absorbance at time t=0.
-
Photocatalytic Reaction: Irradiate the cuvette with the visible light source while continuously stirring the solution.
-
Monitoring the Reaction: At regular time intervals (e.g., every 10 minutes), briefly turn off the light source and measure the absorbance of the RhB solution at 554 nm.
-
Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(A0 - At) / A0] x 100, where A0 is the initial absorbance and At is the absorbance at time t. Plot the degradation percentage as a function of time to compare the activity of different photocatalysts.
Protocol 2: Determination of Redox Potentials using Cyclic Voltammetry
This protocol outlines the procedure for determining the ground state oxidation and reduction potentials of a photocatalyst using cyclic voltammetry (CV).
Materials and Equipment:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode)
-
Electrochemical cell
-
Photocatalyst sample
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the anhydrous solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the photocatalyst sample in the electrolyte solution to a concentration of approximately 1 mM.
-
Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), the reference electrode (e.g., Ag/AgCl), and the counter electrode (e.g., platinum wire) immersed in the analyte solution.
-
Deoxygenation: Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the measurement.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that is expected to encompass the redox events of the photocatalyst.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram, scanning from an initial potential to a switching potential and then back to the final potential.
-
Record the resulting current-voltage curve.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram.
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2. This value approximates the formal redox potential of the analyte.
-
Protocol 3: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes how to determine the fluorescence quantum yield of a sample relative to a known standard.
Materials and Equipment:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Photocatalyst sample (the "unknown")
-
Quantum yield standard with a known quantum yield in the same solvent and with overlapping absorption and emission spectra (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Solvent
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of five to ten dilute solutions of both the unknown sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer.
-
For each solution, record the fluorescence emission spectrum over the appropriate wavelength range.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the unknown sample and the standard.
-
Determine the slope of the resulting straight lines for both the sample (Gradsample) and the standard (Gradstd).
-
Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std) where Φstd is the quantum yield of the standard, and η is the refractive index of the solvent for the sample and the standard (if the same solvent is used, this term is 1).
-
Signaling Pathways and Experimental Workflows
In the context of drug development, particularly in photodynamic therapy (PDT), organic photocatalysts play a crucial role in initiating a cascade of events leading to targeted cell death. The general mechanism involves the generation of reactive oxygen species (ROS) upon photoactivation.
Caption: General mechanism of photodynamic therapy.
The above diagram illustrates the fundamental process of photodynamic therapy. A photosensitizer (photocatalyst) in its ground state absorbs light, leading to its excitation. The excited photocatalyst then transfers energy or an electron to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen. These ROS induce oxidative stress within the target cell, damaging cellular components and ultimately leading to cell death through apoptosis or necrosis.[2][3][4]
Caption: Workflow for comparative evaluation of photocatalysts.
This workflow outlines a systematic approach to comparing the performance of different organic photocatalysts. It begins with the selection and fundamental characterization of the catalysts, followed by their evaluation in a standardized benchmark reaction. The analysis of the reaction outcomes allows for a direct comparison of their performance, leading to the selection of the most suitable catalyst for a given application.
References
- 1. Rose Bengal Photodynamic Antimicrobial Therapy: The Bascom Palmer Experience - American Academy of Ophthalmology [aao.org]
- 2. aao.org [aao.org]
- 3. ROS conversion promotes the bactericidal efficiency of Eosin Y based photodynamic therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Photodynamic therapy - Wikipedia [en.wikipedia.org]
A Comparative Guide to Fluorescent Probes: Evaluating Phenyl 9H-thioxanthen-9-yl Sulfone Analogs and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in elucidating complex biological processes. This guide provides a comparative performance evaluation of fluorescent probes, with a focus on the potential utility of thioxanthene-based structures, alongside established alternatives for the detection of reactive oxygen species (ROS) and changes in microenvironmental viscosity.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. These include the fluorescence quantum yield (Φ), which measures the efficiency of photon emission after absorption; the Stokes shift, the difference between the maximum absorption and emission wavelengths; and photostability, the probe's resistance to degradation upon exposure to light. The following tables summarize these critical performance indicators for sulfone-fluorescein (as an analog for thioxanthene-based probes) and popular commercial probes for ROS and viscosity sensing.
Table 1: Performance Comparison for Reactive Oxygen Species (ROS) Probes
| Probe Name | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| Sulfone-Fluorescein Analog | General ROS (inferred) | ~620-630[1][2] | Far-red region[1][2] | >30 | Modest[1][2] | Large Stokes shift, potential for far-red emission to minimize autofluorescence. | Limited data, potential for low quantum yield. |
| 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) | General ROS | ~495 | ~529 | ~34 | Variable | High sensitivity, widely used. | Lack of specificity, reacts with various ROS, unstable oxidized product.[3] |
| Dihydroethidium (DHE) | Superoxide (O₂⁻) | ~518 | ~605 | ~87 | Low | Specific for superoxide. | Can be oxidized by other species, product intercalates with DNA affecting fluorescence. |
| MitoSOX™ Red | Mitochondrial Superoxide | ~510 | ~580 | ~70 | Not reported | Specifically targets mitochondria. | Can be oxidized by species other than superoxide. |
Table 2: Performance Comparison for Viscosity Probes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) Change | Key Advantages | Key Disadvantages |
| Sulfone-Fluorescein Analog | Not Reported | Not Reported | Not Reported | Not Reported | Potential for viscosity sensitivity due to structural flexibility. | No direct experimental data available. |
| BODIPY-based rotors | Variable | Variable | Variable | Significant increase with viscosity | High sensitivity, tunable spectral properties. | Can be sensitive to polarity and temperature.[4] |
| DCVJ | ~450 | ~500 | ~50 | Large increase with viscosity | Well-characterized molecular rotor. | Lower photostability compared to some other dyes. |
| Thioflavin T (ThT) | ~450 | ~482 | ~32 | Significant increase upon binding | Widely used for amyloid fibril detection, which involves viscosity changes. | Fluorescence is not solely dependent on viscosity. |
Experimental Protocols
Accurate and reproducible data are paramount in the evaluation of fluorescent probes. Below are detailed methodologies for key experiments to characterize their performance.
Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield of a fluorescent probe is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Solvent
Procedure:
-
Prepare a series of five dilutions for both the test probe and the quantum yield standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.[5]
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[5]
Measurement of Stokes Shift
The Stokes shift is the difference in wavelength between the maximum absorbance and the maximum emission.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest
-
Solvent
Procedure:
-
Prepare a dilute solution of the fluorescent probe in the desired solvent.
-
Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_abs_max).
-
Measure the fluorescence emission spectrum using a spectrofluorometer, exciting the probe at λ_abs_max. Determine the wavelength of maximum emission (λ_em_max).
-
The Stokes shift is calculated as: Stokes Shift (nm) = λ_em_max - λ_abs_max
Evaluation of Photostability
Photostability measures the probe's resistance to photobleaching when exposed to excitation light over time.
Materials:
-
Fluorescence microscope with a camera
-
Light source for excitation
-
Fluorescent probe of interest
-
Sample holder (e.g., microscope slide with a coverslip)
Procedure:
-
Prepare a sample of the fluorescent probe (e.g., in solution or within cells).
-
Place the sample on the microscope stage.
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Acquire images or measure the fluorescence intensity at regular time intervals.
-
Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the probe's photostability.[6]
Signaling Pathways and Experimental Workflows
To visualize the underlying principles of fluorescent probe application, the following diagrams, generated using the DOT language, illustrate a generic reaction-based ROS sensing mechanism and a typical experimental workflow for evaluating a new fluorescent probe.
Caption: Generic mechanism of a reaction-based fluorescent probe for ROS detection.
Caption: Standard experimental workflow for the evaluation of a novel fluorescent probe.
Conclusion
The rational selection of a fluorescent probe is a cornerstone of successful fluorescence-based research. While phenyl 9H-thioxanthen-9-yl sulfone itself remains an uncharacterized entity in the context of fluorescent probes, the promising photophysical properties of its sulfone-fluorescein analogs, particularly their potential for far-red emission, warrant further investigation. This guide provides a framework for such an evaluation by presenting a direct comparison with established probes for ROS and viscosity, alongside standardized experimental protocols. The provided workflows and mechanistic diagrams offer a clear visual aid for researchers embarking on the characterization of new fluorescent probes, ultimately facilitating more informed decisions in experimental design.
References
- 1. Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. blog.addgene.org [blog.addgene.org]
Benchmarking Phenyl 9H-thioxanthen-9-yl Sulfone: A Comparative Guide to Photocatalyst Performance
Thioxanthone and its derivatives have emerged as a promising class of organic photocatalysts due to their favorable photophysical properties, including high triplet energies and long-lived triplet states.[1][2] These characteristics make them suitable for a variety of photoredox reactions. This guide focuses on a representative transformation, Atom Transfer Radical Polymerization (ATRP), to highlight the relative performance of thioxanthone against established commercial photocatalysts.
Performance Comparison in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization is a powerful technique for creating well-defined polymers. The efficiency of this process is highly dependent on the photocatalyst used to control the polymerization. The following table summarizes the performance of thioxanthone derivatives and common commercial photocatalysts in the ATRP of methyl methacrylate (MMA).
| Photocatalyst | Catalyst Loading (mol%) | Monomer Conversion (%) | Polymer Dispersity (Đ) | Irradiation Time (h) | Light Source |
| Thioxanthone Derivative | 0.2 (w/w) | ~50 | Not Reported | ~1 | LED @ 405 nm |
| Eosin Y | Not Specified | ~90 | ~1.2 | <1 | Green LEDs |
| Iridium Complex (e.g., Ir(ppy)₃) | 0.01 | >90 | ~1.1 - 1.3 | Variable | Visible Light |
| Ruthenium Complex (e.g., Ru(bpy)₃Cl₂) | Not Specified | High | Low | Variable | Visible Light |
Note: Data for the thioxanthone derivative is based on the photopolymerization of trimethylolpropane triacrylate (TMPTA), a multifunctional acrylate monomer, which provides a relevant proxy for the reactivity in radical polymerization.[3] Data for Eosin Y, Iridium, and Ruthenium complexes are derived from ATRP of methyl methacrylate (MMA).[2]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published research. Below are representative protocols for photocatalytic ATRP.
General Protocol for Thioxanthone-Initiated Photopolymerization
This protocol is based on the use of 2,4-diethyl-thioxanthen-9-one derivatives as one-component photoinitiators for the free radical polymerization of acrylate monomers.[3]
-
Preparation of the reaction mixture: In a suitable reaction vessel, the acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA) is mixed with the thioxanthone derivative photoinitiator at a concentration of approximately 0.2% w/w.
-
Inert atmosphere: The reaction mixture is typically purged with an inert gas, such as nitrogen or argon, to remove oxygen, which can quench the excited state of the photocatalyst and inhibit polymerization.
-
Irradiation: The reaction vessel is placed under a visible light source, such as a 405 nm LED lamp.
-
Monitoring the reaction: The progress of the polymerization is monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the decrease in the acrylate double bond signal.
-
Termination and characterization: Once the desired conversion is reached, the light source is removed. The resulting polymer is then purified and characterized for its molecular weight and dispersity using techniques like gel permeation chromatography (GPC).
General Protocol for ATRP using Commercial Photocatalysts (e.g., Eosin Y, Iridium/Ruthenium Complexes)
This protocol is a generalized procedure for the ATRP of vinyl monomers like methyl methacrylate (MMA).
-
Reagent preparation: The monomer (e.g., MMA), initiator (e.g., ethyl α-bromophenylacetate), and photocatalyst (e.g., Eosin Y, Ir(ppy)₃, or Ru(bpy)₃Cl₂) are dissolved in a suitable solvent (e.g., dimethylformamide, DMF) in a reaction tube equipped with a stir bar. The concentrations of each component are carefully controlled to target a specific polymer molecular weight.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Initiation of polymerization: The reaction tube is placed in a photoreactor and irradiated with a visible light source (e.g., green LEDs for Eosin Y, blue LEDs for many iridium and ruthenium complexes) while stirring.
-
Monitoring and termination: The reaction is monitored by taking aliquots at different time points and analyzing the monomer conversion by nuclear magnetic resonance (NMR) spectroscopy or gas chromatography (GC). The polymerization is terminated by exposing the reaction mixture to air.
-
Polymer analysis: The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum. The molecular weight and dispersity (Đ) are determined by GPC.
Experimental Workflow and Signaling Pathways
To visualize the general workflow of a photocatalytic experiment and the fundamental mechanism of photoredox catalysis, the following diagrams are provided.
Caption: A generalized experimental workflow for a photocatalytic reaction.
Caption: Simplified signaling pathways for oxidative and reductive quenching cycles in photoredox catalysis.
References
Unlocking the Potential of Thioxanthone Derivatives: A Comparative Guide to their Electronic Properties through DFT Calculations
For researchers, scientists, and professionals in drug development, understanding the electronic properties of thioxanthone derivatives is paramount for designing novel therapeutic agents and advanced materials. This guide provides a comprehensive comparison of these properties, supported by experimental data and detailed computational methodologies, to facilitate informed decision-making in research and development.
Thioxanthones, characterized by their tricyclic sulfur-containing aromatic structure, have garnered significant interest due to their diverse applications, ranging from photopolymerization initiators to potential anticancer agents.[1][2][3] The electronic characteristics of these molecules, particularly the energies of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of their reactivity, photophysical behavior, and biological activity. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these properties with high accuracy.[1][4][5]
Comparative Analysis of Electronic Properties
The electronic properties of thioxanthone and its derivatives are significantly influenced by the nature and position of substituent groups on the aromatic core. Electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy gap, which in turn affects the molecule's stability, reactivity, and absorption/emission characteristics.[6][7] A smaller HOMO-LUMO gap generally correlates with higher reactivity.[8][9]
The following table summarizes key electronic properties of selected thioxanthone derivatives, calculated using DFT methods. These values provide a quantitative basis for comparing the electronic behavior of these compounds.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) |
| Thioxanthone (TX) | Unsubstituted | -6.65 | -1.82 | 4.83 | 5.90[4] |
| 2-Chloro-thioxanthone | 2-Cl | -6.78 | -2.05 | 4.73 | - |
| 2-Methoxy-thioxanthone | 2-OCH₃ | -6.32 | -1.61 | 4.71 | - |
| 2-(Phenoxazin-10-yl)-thioxanthone | 2-Phenoxazine | - | - | - | 5.42[6][10] |
| 2-(3,6-di-tert-butyl-9H-carbazol-9-yl)-thioxanthone | 2-(3,6-di-tert-butylcarbazole) | - | - | - | 5.74[6][10] |
Note: HOMO, LUMO, and HOMO-LUMO Gap values are representative values from DFT calculations and can vary based on the specific functional and basis set used. Experimental ionization potentials are provided where available.
Experimental and Computational Methodologies
A robust understanding of the electronic properties of thioxanthone derivatives relies on the synergy between experimental measurements and theoretical calculations.
Experimental Protocols
Synthesis of Thioxanthone Derivatives: The synthesis of many thioxanthone derivatives is often achieved through Buchwald-Hartwig coupling reactions.[6] For example, 2-bromo-9H-thioxanthen-9-one can be reacted with a corresponding donor moiety (e.g., phenoxazine) in the presence of a palladium catalyst like palladium(II) acetate, a phosphine ligand such as P(t-Bu)₃·HBF₄, and a base like sodium tert-butoxide in a solvent like toluene. The reaction mixture is typically heated under an inert atmosphere.[6]
Cyclic Voltammetry (CV): Electrochemical properties, such as oxidation and reduction potentials, are commonly investigated using cyclic voltammetry.[11] These experimental values can be correlated with the calculated HOMO and LUMO energy levels.
Photoelectron Spectroscopy: The ionization potentials of thioxanthone derivatives can be experimentally determined using the photoelectron emission method, providing a direct measure of the energy required to remove an electron from the molecule.[6][10]
DFT Calculation Workflow
Density Functional Theory (DFT) calculations are a cornerstone for predicting the electronic structure of molecules. The following workflow outlines a typical computational approach for thioxanthone derivatives.
Caption: A generalized workflow for DFT calculations of thioxanthone derivatives.
Computational Details: A popular and effective approach involves using the B3LYP hybrid functional.[1][4] Geometry optimizations are often performed with a basis set like 6-31G(d), followed by single-point energy calculations with a larger basis set such as 6-311++G(d,p) to obtain more accurate electronic properties. Time-dependent DFT (TD-DFT) can be employed to calculate excited-state properties and simulate UV-Vis absorption spectra.[12]
Application in Drug Development: A Conceptual Pathway
The ability of thioxanthone derivatives to act as photosensitizers makes them attractive for applications in photodynamic therapy (PDT), a promising cancer treatment modality. The following diagram illustrates a conceptual signaling pathway for a thioxanthone-based photosensitizer in PDT.
Caption: Conceptual pathway of a thioxanthone photosensitizer in photodynamic therapy.
Upon excitation by light of a specific wavelength, the thioxanthone derivative transitions from its ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing, it can then populate a longer-lived excited triplet state (T₁).[4] This triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a key reactive oxygen species (ROS). The resulting oxidative stress induces cellular damage, ultimately leading to apoptosis or programmed cell death of targeted cancer cells.
By providing a framework for understanding and comparing the electronic properties of thioxanthone derivatives, this guide aims to empower researchers to rationally design and select compounds with tailored characteristics for their specific applications in drug discovery and materials science.
References
- 1. MP2, DFT and ab initio calculations on thioxanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Study on Reactions of Triplet Excited State Thioxanthone with Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Photostability of Thioxanthone-Based Catalysts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a robust photocatalyst is paramount for the efficiency and reproducibility of photochemical reactions. Thioxanthone and its derivatives have emerged as a versatile class of organic photocatalysts. However, their photostability—the ability to resist degradation under light exposure—can vary significantly, impacting their performance and reusability. This guide provides a comparative overview of the photostability of different thioxanthone-based catalysts, supported by experimental data and detailed methodologies.
Comparative Photostability Data
| Catalyst/System | Key Stability Findings | Application Context | Reference |
| Thioxanthone (TX) | Exhibits good stability and can be recycled over multiple cycles in certain photochemical polymer oxidations.[1] However, it can undergo photodegradation in the presence of sensitizers like benzophenone.[2] | Polymer Oxidation, General Photocatalysis | [1][2] |
| 2-Chlorothioxanthone (CTX) | Noted for its stability and reactivity under UV light, making it a valuable photosensitizer.[3] Its photophysical properties, which are linked to stability, are solvent-dependent.[4][5] | Photoinitiation in Polymer Chemistry | [3][4][5] |
| Isopropylthioxanthone (ITX) (mixture of 2- and 4-isomers) | Widely used as a photoinitiator, suggesting a degree of stability under reaction conditions.[6][7] Some studies on derivatives have noted issues with poor stability.[8] | Photoinitiation in Printing and Coatings | [6][7][8] |
| Thioxanthone-functionalized TiO2 Nanocomposites | Covalent bonding to TiO2 imparts remarkable stability, reusability, and recyclability. The crystal structure remains unchanged after photocatalytic degradation.[9][10] | Heterogeneous Photocatalysis, Degradation of Organic Dyes | [9][10] |
| QTX (a quaternary ammonium derivative of thioxanthone) | Undergoes photooxidative degradation, with identified photoproducts including a sulfoxide and a sulfone derivative, indicating a specific degradation pathway.[11] | Photoinitiation | [11] |
Experimental Protocols for Assessing Photostability
A standardized protocol is crucial for the accurate comparison of photocatalyst photostability. The following methodologies are based on established practices in the field.[12][13][14]
Long-Term Irradiation Study
-
Objective: To evaluate the catalyst's stability over an extended period of light exposure.
-
Procedure:
-
Prepare a solution of the thioxanthone catalyst in a photochemically inert solvent (e.g., acetonitrile, dichloromethane) at a known concentration (e.g., 10⁻⁵ M).
-
Place the solution in a quartz cuvette or reactor.
-
Irradiate the solution with a light source of a specific wavelength (e.g., 365 nm LED), maintaining a constant temperature.
-
At regular time intervals, withdraw an aliquot of the solution.
-
Analyze the concentration of the catalyst using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of the catalyst as a function of irradiation time to determine the degradation kinetics.
-
Recyclability Test
-
Objective: To assess the catalyst's ability to maintain its activity over multiple reaction cycles.
-
Procedure:
-
Perform a photocatalytic reaction using the thioxanthone catalyst under standard conditions.
-
Upon completion of the reaction, recover the catalyst. For heterogeneous catalysts, this can be achieved by filtration or centrifugation.[9] For homogeneous catalysts, extraction or chromatography may be necessary.
-
Wash the recovered catalyst with a suitable solvent to remove any residual reactants or products.
-
Dry the catalyst and use it in a subsequent reaction cycle with fresh reactants.
-
Repeat this process for a desired number of cycles (e.g., 5-10).
-
Measure the product yield or reaction rate for each cycle to evaluate the catalyst's performance over time. A minimal loss in activity indicates high stability and recyclability.[1]
-
Quantum Yield of Photodegradation (Φd)
-
Objective: To quantify the efficiency of the photodegradation process.
-
Procedure:
-
Determine the photon flux of the light source using chemical actinometry.
-
Irradiate a solution of the thioxanthone catalyst of known concentration and volume for a specific time.
-
Measure the change in the number of moles of the catalyst using an appropriate analytical technique (e.g., HPLC).
-
Calculate the quantum yield of photodegradation using the following formula: Φd = (moles of catalyst degraded) / (moles of photons absorbed)
-
Visualizing Experimental Workflows and Chemical Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental processes and molecular transformations.
Caption: Experimental workflow for determining catalyst photostability.
Caption: A simplified proposed photodegradation pathway for thioxanthone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Solvent dependence of the photophysical properties of 2-Chlorothioxanthone, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 异丙基-9H-噻吨-9-酮(2、4位异构体混合物) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Isopropylthioxanthone - Wikipedia [en.wikipedia.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thioxanthone Functionalized NanoTiO2 Composites as Photocatalyst for Degradation of Organic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
A Head-to-Head Comparison: Sulfone-Bridged Fluoresceins Versus Traditional Fluorescent Dyes
For researchers, scientists, and drug development professionals seeking to optimize fluorescence-based assays, the choice of a fluorescent probe is paramount. This guide provides a comprehensive comparison of the emerging class of sulfone-bridged fluoresceins against traditional fluorescent dyes such as fluorescein isothiocyanate (FITC), rhodamines, and cyanines. By presenting key performance data and detailed experimental protocols, this document aims to facilitate an informed selection of the most suitable fluorophore for your specific application.
Sulfone-bridged fluoresceins, particularly sulfone-rhodamines, have garnered significant attention in recent years due to their unique photophysical properties. The replacement of the oxygen atom in the xanthene core with a sulfone group leads to substantial improvements in key parameters, offering advantages over conventional dyes in various bioimaging and sensing applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of sulfone-bridged fluoresceins in comparison to traditional fluorescent dyes. It is important to note that these values can be influenced by the specific molecular structure within a dye class and the experimental conditions, such as the solvent used.
| Dye Class | Example Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| Sulfone-Bridged Fluorescein | Sulfone-Rhodamine (SO₂R) | ~700-710 | ~728-752 | 57,000 - 174,000 | 0.23 - 0.76 | High | Wide pH range of application |
| Traditional Fluorescein | FITC | ~495 | ~519-525 | ~75,000 | ~0.92 | Low | Highly sensitive (pKa ~6.4) |
| Traditional Rhodamine | Rhodamine B | ~555 | ~580 | ~110,000 | ~0.31 | Moderate | Less sensitive than fluorescein |
| Traditional Cyanine | Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | Moderate | Generally stable |
Table 1: General Photophysical Properties. This table provides a comparative overview of the spectral properties, brightness, and stability of representative dyes from each class. Sulfone-rhodamines exhibit a significant red-shift into the near-infrared (NIR) region, which is advantageous for in vivo imaging due to reduced tissue autofluorescence.[1][2]
| Dye | Solvent/Conditions | Quantum Yield (Φ) |
| Sulfone-Rhodamine (SO₂R5) | CH₂Cl₂ | 0.762 |
| FITC | 0.1 M NaOH | 0.92 |
| Rhodamine B | Ethanol | 0.31 |
| Cy5 | PBS | ~0.27 |
Table 2: Quantum Yield in Different Solvents. The quantum yield, a measure of the efficiency of fluorescence, is highly dependent on the solvent environment. Sulfone-rhodamines can exhibit high quantum yields, contributing to their brightness.[3]
| Dye | Observation |
| Sulfone-Rhodamine (SO₂R series) | Showed high photostability, outperforming Cy5.5 and Rhodamine B in photobleaching experiments.[3] |
| FITC | Prone to rapid photobleaching under continuous illumination.[4] |
| Rhodamine B | More photostable than FITC but less so than some modern dyes. |
| Cy5 | Exhibits moderate photostability. |
Table 3: Photostability Comparison. Photostability is crucial for long-term imaging experiments. Sulfone-rhodamines have demonstrated superior resistance to photobleaching compared to traditional dyes.[3][4]
| Dye | pKa | pH-Dependent Fluorescence |
| Sulfone-Fluorescein | Can be synthetically tuned. | The fluorescence of some derivatives is sensitive to pH changes. |
| Fluorescein | ~6.4 | Fluorescence is highly quenched in acidic environments.[5][6] |
| Rhodamine B | Less sensitive to pH changes in the physiological range compared to fluorescein. | Spirolactam forms can be used as pH sensors.[7][8] |
| Cyanine Dyes | Generally not pH-sensitive, but can be modified to be so. | Can be designed to be pH-responsive for specific applications. |
Table 4: pH Sensitivity. The sensitivity of a dye's fluorescence to pH can be either a desirable feature for pH sensing or a limitation for applications requiring stable fluorescence across a pH range. Sulfone-bridged fluoresceins offer a wide pH range of application.[1]
Experimental Protocols
Accurate and reproducible comparison of fluorescent dyes requires standardized experimental protocols. Below are detailed methodologies for two key performance experiments.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample dye relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade, e.g., ethanol, PBS)
-
Standard dye with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Sample dye (sulfone-bridged fluorescein or other dye of interest)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and sample dyes in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample dye. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength that will be used for fluorescence measurements.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the fluorometer to the absorbance maximum of the dyes.
-
Record the fluorescence emission spectrum for each dilution of the standard and sample dyes.
-
Ensure that the excitation and emission slits are kept constant for all measurements.
-
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Caption: Workflow for Determining Relative Quantum Yield.
Protocol 2: Photostability Assessment
This protocol outlines a method for comparing the photostability of different fluorescent dyes under continuous illumination.
Materials:
-
Fluorescence microscope with a suitable light source (e.g., Xenon or Mercury lamp) and filter sets.
-
Camera for capturing images at defined intervals.
-
Image analysis software (e.g., ImageJ).
-
Solutions of the dyes to be compared, at a concentration that gives a good signal-to-noise ratio.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare microscope slides with a solution of each dye.
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Select the appropriate filter set for the dye.
-
Focus on the sample.
-
-
Image Acquisition:
-
Set the illumination intensity to a constant and relevant level.
-
Begin continuous illumination of the sample.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
-
Comparison: Compare the decay curves of the different dyes. A slower decay indicates higher photostability. The time taken for the fluorescence intensity to decrease by 50% (t₁/₂) can be used as a quantitative measure of photostability.
References
- 1. Sulfone-Rhodamines: A New Class of Near-Infrared Fluorescent Dyes for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfone-Rhodamines: A New Class of Near-Infrared Fluorescent Dyes for Bioimaging [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - AL [thermofisher.com]
- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Phenyl 9H-Thioxanthen-9-yl Sulfone
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedural information for the safe disposal of phenyl 9H-thioxanthen-9-yl sulfone, a compound notable for its thioxanthene and sulfone moieties. Adherence to these guidelines is essential to mitigate environmental impact and ensure a safe laboratory environment.
Pre-Disposal Safety and Hazard Assessment
Key Hazard Considerations:
-
Oral Toxicity: Phenyl sulfone is classified as harmful if swallowed.[1]
-
Irritation: Thioxanthen-9-one may cause skin and serious eye irritation, as well as respiratory irritation.
-
Environmental Hazards: Phenyl sulfone is recognized as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] It is crucial to prevent this and related compounds from entering surface water or sanitary sewer systems.[1]
-
Combustion Products: In the event of a fire, thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[1]
Personal Protective Equipment (PPE)
To ensure personal safety during the handling and disposal of this compound, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hand | Appropriate protective gloves to prevent skin exposure. |
| Body | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[1]
Step 1: Waste Segregation and Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
For solid waste, sweep up and shovel into a suitable container for disposal.[1] Avoid generating dust.
Step 2: Container Labeling
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).
-
Indicate the date of waste accumulation.
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area is designated for hazardous chemical waste.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the disposal company with all available safety information for the compound.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, gloves, etc.) must be disposed of as hazardous waste.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemicals like this compound.
By adhering to these rigorous safety and disposal protocols, researchers and laboratory personnel can ensure the safe management of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
